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  • Product: 3,3-Diethylazetidine hydrochloride
  • CAS: 98429-95-9

Core Science & Biosynthesis

Foundational

3,3-Diethylazetidine Hydrochloride (CAS 98429-95-9): A Strategic sp³-Rich Scaffold in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the contemporary landscape of small-molecule drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy for improving clinical success rates. As a Senior Application Scientist, I frequently leverage 3,3-Diethylazetidine hydrochloride (CAS 98429-95-9) as a premier building block to achieve this structural complexity.

Azetidines—four-membered saturated nitrogen heterocycles—offer a unique combination of conformational restriction, reduced lipophilicity, and enhanced metabolic stability compared to larger pyrrolidine or piperidine rings [1]. Specifically, the gem-diethyl substitution at the 3-position of this scaffold introduces critical steric bulk, locking the molecule into a bioactive conformation while shielding the nitrogen atom from rapid metabolic N-dealkylation. This guide explores the physicochemical rationale, synthetic handling, and a recent breakthrough application of this compound in developing nanomolar Human Neutrophil Elastase (HNE) inhibitors for oncology.

Physicochemical Profiling & Structural Rationale

The selection of a chemical building block must be driven by both its final pharmacodynamic impact and its benchtop handling properties.

Why the Hydrochloride Salt?

Free azetidines are highly basic, volatile, and susceptible to oxidative degradation upon prolonged exposure to air. By utilizing the hydrochloride salt (CAS 98429-95-9), chemists gain a stable, crystalline solid that resists hygroscopicity[2]. This ensures precise stoichiometric weighing during high-throughput synthesis and guarantees long-term shelf stability without the need for specialized inert storage.

Data Presentation: Physicochemical Profile
PropertyValue / DescriptionRationale / Impact on Drug Design
CAS Number 98429-95-9Standardized identifier for regulatory compliance [3].
Molecular Formula C₇H₁₆ClNDefines the salt form; dictates stoichiometric calculations.
Molecular Weight 149.66 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5.
Monoisotopic Mass 113.12 Da (Free Base)Critical for LC-MS monitoring during synthetic workflows.
Structural Motif gem-Diethyl sp³ ringRestricts ring pucker; fine-tunes basicity (pKa) and improves target residence time.

Case Study: Nanomolar HNE Inhibitors in Oncology

A landmark 2022 study demonstrated the profound utility of the 3,3-diethylazetidine scaffold in the discovery of new therapeutics. Researchers designed a series of 3,3-diethylazetidine-2,4-dione based thiazoles targeting Human Neutrophil Elastase (HNE), an enzyme heavily implicated in tumor progression and inflammation [4].

By incorporating the 3,3-diethylazetidine core, the researchers achieved remarkable target affinity. The resulting compounds (notably 3c, 3e, and 3h) exhibited HNE inhibition in the nanomolar range, closely rivaling the clinical standard, Sivelestat. Furthermore, these compounds demonstrated broad-spectrum antiproliferative activity against aggressive cancer cell lines by inducing G2/M phase cell cycle arrest and triggering caspase-3 mediated apoptosis [4].

Data Presentation: Biological Activity of Key Derivatives
CompoundHNE IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)Mechanism of Action
3c 38.256.19< 9.86Mixed HNE Inhibition / Apoptosis
3e 35.027.45< 9.86Mixed HNE Inhibition / Apoptosis
3h 44.5911.6514.64Mixed HNE Inhibition / Apoptosis
Sivelestat 18.78N/AN/ACompetitive HNE Inhibition (Control)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an application scientist, I mandate that every experimental workflow incorporates self-validating checkpoints to immediately identify false positives or synthetic dead-ends.

Protocol A: Synthesis of 3,3-Diethylazetidine-2,4-dione Core

SyntheticWorkflow A 3,3-Diethylazetidine HCl (CAS: 98429-95-9) B Free-Basing (DIPEA in DMF) A->B Neutralization (Internal Control: pH > 8) C N-Acylation (Thiazole Precursor) B->C Electrophilic Addition (LC-MS Validation) D Cyclization (2,4-dione formation) C->D Thermal Cyclization (NMR Validation) E Target Inhibitors (e.g., Cmpd 3e) D->E Purification (Yield > 70%)

Workflow for synthesizing 3,3-diethylazetidine-2,4-dione thiazoles with built-in validation.

Step 1: Preparation & Free-Basing

  • Action: Suspend 3,3-Diethylazetidine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

  • Causality: The hydrochloride salt is highly stable for storage, but the free amine is required for nucleophilic attack. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, partition in water/DCM, and check the pH of the aqueous layer. Proceed only if pH > 8.0, confirming complete neutralization.

Step 2: Electrophilic Coupling

  • Action: Add the target thiazole-carboxylic acid (1.1 eq) and HATU (1.2 eq) to the reaction mixture. Stir at room temperature for 4 hours.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, minimizing epimerization and driving the amidation of the sterically hindered azetidine.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed complete when the azetidine mass (m/z 114 [M+H]⁺) is depleted and the intermediate amide mass dominates the chromatogram.

Step 3: Cyclization

  • Action: Elevate the temperature to 80°C for 12 hours to induce cyclization into the 2,4-dione core.

  • Causality: Thermal energy is required to overcome the activation barrier for the second intramolecular cyclization step, forming the dione ring.

  • Self-Validation Checkpoint: Monitor via ¹H-NMR. The disappearance of the amide N-H proton signal (~8.0 ppm) confirms successful ring closure.

Protocol B: Spectrofluorimetric HNE Inhibition Assay

Step 1: Enzyme and Substrate Preparation

  • Action: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% PEG-4000. Reconstitute Human Neutrophil Elastase (HNE) and the fluorogenic substrate MeOSuc-AAPV-AMC.

  • Causality: PEG-4000 is included to prevent non-specific binding of the highly hydrophobic azetidine-thiazole derivatives to the microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

Step 2: Pre-Incubation

  • Action: Add the synthesized inhibitor (varying concentrations, 1 nM to 10 µM) to the HNE solution. Incubate at 37°C for 30 minutes before adding the substrate.

  • Causality: Pre-incubation is critical because 3,3-diethylazetidine-2,4-diones often exhibit mixed or slow-binding inhibition kinetics [4]. Adding substrate immediately would yield false-negative results.

Step 3: Fluorescence Measurement & Validation

  • Action: Measure fluorescence release at Ex/Em = 380/460 nm over 20 minutes.

  • Self-Validation Checkpoint: The assay must include Sivelestat as a positive control. The assay is only validated if the calculated IC₅₀ for Sivelestat falls within the established 15–20 nM range. A vehicle control (DMSO only) must be run to establish baseline enzyme velocity.

Mechanistic Pathway & Conclusion

The incorporation of the 3,3-diethylazetidine moiety is not merely a structural exercise; it directly dictates the pharmacodynamic fate of the molecule. As illustrated below, the optimized thiazole derivatives effectively bind to HNE, halting cancer cell proliferation and aggressively driving the cells toward apoptosis.

MoAPathway Ligand 3,3-Diethylazetidine Thiazole Derivative HNE Human Neutrophil Elastase (HNE) Ligand->HNE Competitive Inhibition (IC50 ~35 nM) Arrest G2/M Phase Cell Cycle Arrest Ligand->Arrest Phenotypic Response Caspase Caspase-3 Activation Ligand->Caspase Enzymatic Trigger Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Progression Halt Caspase->Apoptosis Execution Pathway

Mechanism of action for HNE inhibition and apoptosis induction by azetidine derivatives.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery (2026). Available at:[Link]

  • PubChemLite: 3,3-diethylazetidine hydrochloride (C7H15N). Université du Luxembourg / PubChem (2026). Available at:[Link]

  • Chemical Substance Information: 3,3-diethylazetidine hydrochloride. NextSDS (2026). Available at: [Link]

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. International Journal of Molecular Sciences, 23(14), 7566 (2022). Available at:[Link]

Exploratory

Synthesis of 3,3-Diethylazetidine hydrochloride precursor

An In-depth Technical Guide to the Synthesis of 3,3-Diethylazetidine Hydrochloride Precursors Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-benzyl-3,3-diethylazet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3,3-Diethylazetidine Hydrochloride Precursors

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-benzyl-3,3-diethylazetidine, a key precursor to 3,3-diethylazetidine hydrochloride. Azetidine scaffolds, particularly 3,3-disubstituted variants, are of significant interest in medicinal chemistry as they serve as constrained bioisosteres and valuable building blocks in drug discovery.[1] This document outlines a robust, multi-step synthetic pathway starting from the readily available diethyl malonate. The narrative emphasizes the causal chemistry behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying principles for researchers, chemists, and drug development professionals. All protocols are designed to be self-validating, supported by authoritative citations from peer-reviewed literature.

Introduction and Strategic Overview

The four-membered azetidine ring is a "saturated heterocycle analogue of cyclobutane" whose unique conformational properties and ring strain make it a desirable motif in modern drug design.[1] The synthesis of 3,3-diethylazetidine hydrochloride, a valuable intermediate, requires a strategic approach that often involves a protected precursor to ensure high yields and simplify purification.

Our selected strategy employs a classical yet highly effective pathway that builds the carbon skeleton first, followed by the crucial ring-forming cyclization. The N-benzyl group is chosen as the protecting group for the azetidine nitrogen due to its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[2]

The overall synthetic workflow is depicted below, proceeding through five distinct stages from commodity starting materials to the final protected precursor.

Synthetic_Workflow A Diethyl Malonate B Diethyl 2,2-Diethylmalonate A->B  1. NaOEt, EtI (x2) C 2,2-Diethyl-1,3-propanediol B->C  2. LiAlH4 D 1,3-Dihalo-2,2-diethylpropane C->D  3. PBr3 or HBr E 1-Benzyl-3,3-diethylazetidine (Target Precursor) D->E  4. Benzylamine F 3,3-Diethylazetidine HCl E->F  5. H2, Pd/C; HCl

Caption: Overall synthetic pathway to 3,3-Diethylazetidine HCl.

Synthesis of the Azetidine Precursor: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1-benzyl-3,3-diethylazetidine.

Step 1: Double Ethylation of Diethyl Malonate

Causality: The malonic ester synthesis is a cornerstone of C-C bond formation.[3] The methylene protons of diethyl malonate are acidic (pKa ≈ 13) and are readily deprotonated by sodium ethoxide to form a stabilized enolate. This enolate acts as a potent nucleophile, displacing the iodide from ethyl iodide in an Sₙ2 reaction. Repeating this process a second time installs the gem-diethyl group, which is critical for the final azetidine structure.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (2.0 eq.) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Cool the solution to room temperature and add diethyl malonate (1.0 eq.) dropwise with stirring.

  • Add ethyl iodide (2.2 eq.) dropwise. An exothermic reaction will occur. Maintain the temperature below 50°C.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete dialkylation.[4]

  • Cool the reaction mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude diethyl 2,2-diethylmalonate is purified by vacuum distillation.

Step 2: Reduction to 2,2-Diethyl-1,3-propanediol

Causality: To prepare for cyclization, the ester functionalities must be converted into groups that can be transformed into leaving groups. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently reduces esters to their corresponding primary alcohols. The diol product is the direct precursor to the 1,3-dihalide needed for the subsequent step.

Protocol:

  • Caution: Perform this reaction under a strictly inert and anhydrous atmosphere. LiAlH₄ reacts violently with water.

  • In a three-necked flask, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of diethyl 2,2-diethylmalonate (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the solid with additional solvent.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diol, which can be purified by distillation or recrystallization.

Step 3: Dihalogenation to 1,3-Dibromo-2,2-diethylpropane

Causality: The formation of the azetidine ring in the next step requires the presence of good leaving groups at the 1 and 3 positions. The hydroxyl groups of the diol are poor leaving groups and must be converted. Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides.

Protocol:

  • In a flask cooled to 0°C, add 2,2-diethyl-1,3-propanediol (1.0 eq.) dissolved in a suitable solvent like diethyl ether.

  • Add PBr₃ (0.8 eq., as it contains three bromides) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After addition, allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Carefully pour the reaction mixture over ice water to quench excess PBr₃.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,3-dibromo-2,2-diethylpropane, which should be purified by vacuum distillation before use.

Step 4: Cyclization to 1-Benzyl-3,3-diethylazetidine (The Precursor)

Causality: This is the key ring-forming step. Benzylamine acts as a dinucleophile. The first Sₙ2 reaction with the dibromide forms a secondary amine intermediate. The subsequent intramolecular Sₙ2 reaction, driven by the proximity of the tethered amine and the second alkyl bromide, forms the strained four-membered azetidine ring. A base is used to neutralize the HBr generated during the reaction.[5][6]

Caption: Mechanism for the formation of the azetidine ring.

Protocol:

  • In a pressure vessel or a flask fitted with a reflux condenser, dissolve 1,3-dibromo-2,2-diethylpropane (1.0 eq.) in a solvent such as acetonitrile or toluene.

  • Add benzylamine (1.1 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (2.5 eq.).[5]

  • Heat the mixture to 80-100°C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude 1-benzyl-3,3-diethylazetidine can be purified by column chromatography on silica gel or by vacuum distillation.

Deprotection and Salt Formation

Causality: The final step to obtain the free amine hydrochloride is the removal of the N-benzyl protecting group. Catalytic transfer hydrogenation is a safe and efficient method that avoids the use of high-pressure hydrogen gas.[7] In this process, a hydrogen donor (e.g., ammonium formate) transfers hydrogen to the catalyst (palladium on carbon), which then facilitates the hydrogenolysis of the benzylic C-N bond. Subsequent treatment with hydrochloric acid yields the desired salt.[8][9]

Protocol:

  • Dissolve 1-benzyl-3,3-diethylazetidine (1.0 eq.) in methanol or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Add ammonium formate (5.0 eq.) in one portion.

  • Heat the suspension to reflux and monitor the reaction until the starting material is consumed (typically 1-4 hours).

  • Cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.

  • Dissolve the resulting crude 3,3-diethylazetidine free base in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the white precipitate of 3,3-diethylazetidine hydrochloride by filtration, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1Diethyl MalonateNaOEt, EtIDiethyl 2,2-diethylmalonate75-85%
2Diethyl 2,2-diethylmalonateLiAlH₄2,2-Diethyl-1,3-propanediol80-90%
32,2-Diethyl-1,3-propanediolPBr₃1,3-Dibromo-2,2-diethylpropane70-80%
41,3-Dibromo-2,2-diethylpropaneBenzylamine, K₂CO₃1-Benzyl-3,3-diethylazetidine60-75%
51-Benzyl-3,3-diethylazetidine10% Pd/C, HCOONH₄, HCl3,3-Diethylazetidine hydrochloride>90%

Conclusion

This guide details a logical and scalable synthetic route to 1-benzyl-3,3-diethylazetidine, a crucial precursor for 3,3-diethylazetidine hydrochloride. By starting with diethyl malonate and proceeding through a series of well-established, high-yielding reactions, this pathway provides a reliable method for accessing this valuable chemical building block. The emphasis on the rationale behind each experimental choice provides researchers with the foundational knowledge required to adapt and troubleshoot these procedures for their specific applications in pharmaceutical and chemical research.

References

  • Molecules. (2022). Synthesis of the 3,3-diethylazetidine-2,4-dione based thiazoles 3a–3j. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]

  • RSC Advances. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Publishing. Available at: [Link]

  • PrepChem.com. Synthesis of N-benzyl-2-azetidinone. Available at: [Link]

  • PrepChem.com. Preparation of 1-benzylazetidin-3-ol (l). Available at: [Link]

  • ACS Omega. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Available at: [Link]

  • ResearchGate. (2026). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Available at: [Link]

  • Organic Letters. (2008). Synthesis of Optically Active Arylaziridines by Regio- and Stereospecific Lithiation of N-Bus-Phenylaziridine. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Organic Syntheses. 2-Methyl-2-(trimethylsiloxy)pentan-3-one. Available at: [Link]

  • ResearchGate. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]

  • Erowid. CTH Removal of N-Benzyl Groups. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Google Patents. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • Chegg.com. (2023). Solved Diethyl malonate (A) can be converted to compound D. Available at: [Link]

  • PubChem. 3,3-Dimethylazetidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • LookChem. (2025). 2-ethyl-2-hydroxybutanenitrile. Available at: [Link]

  • Vaia. stereochemistry of the products of reduction depends on the reagent used. Available at: [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Available at: [Link]

  • Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available at: [Link]

  • NextSDS. 3,3-Diethylazetidin-2-one — Chemical Substance Information. Available at: [Link]

  • Wikipedia. Malonic ester synthesis. Available at: [Link]

  • University of Calgary. Ch21: Malonic esters. Available at: [Link]

  • PubChemLite. 3,3-diethylazetidine hydrochloride (C7H15N). Available at: [Link]

  • The Journal of Organic Chemistry. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides. ACS Publications. Available at: [Link]

  • ACS Omega. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Publications. Available at: [Link]

  • Google Patents. US5395945A - Synthesis of 3,3-dinitroazetidine.
  • Synthesis. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Thieme. Available at: [Link]

  • OSTI.GOV. (1995). Synthesis of 3,3-dinitroazetidine (Patent). U.S. Department of Energy. Available at: [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
  • Beilstein Journal of Organic Chemistry. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Semantic Scholar. Available at: [Link]

  • Wikipedia. Reductions with diimide. Available at: [Link]

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  • Homework.Study.com. The stereochemistry of the products of reduction depends on the reagent used. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. PMC. Available at: [Link]

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Sources

Foundational

Optimizing Organic Solvent Solubility for 3,3-Diethylazetidine Hydrochloride: A Technical Guide for Pharmaceutical Development

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing the solubility of small-molecule building blocks. 3,3-Diethylazetidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing the solubility of small-molecule building blocks. 3,3-Diethylazetidine hydrochloride (CAS: 98429-95-9) is a highly valuable cyclic amine intermediate used in the synthesis of bioactive molecules and neuropharmacological agents[1]. However, its formulation and reaction optimization are often bottlenecked by its physicochemical nature. Because it is a hydrochloride salt, its crystal lattice energy heavily dictates its solubility profile, making it highly soluble in water but challenging to dissolve in non-polar organic solvents[2].

This whitepaper provides a comprehensive, self-validating framework for predicting, measuring, and optimizing the solubility of 3,3-diethylazetidine hydrochloride in various organic media.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the causality behind a molecule's solubility requires analyzing the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent.

3,3-Diethylazetidine hydrochloride (Molecular Weight: 149.66 g/mol ) consists of a protonated four-membered azetidinium ring and a chloride counterion[1].

  • The Lattice Barrier: The ionic bond between the azetidinium nitrogen and the chloride ion creates a strong crystalline lattice. To dissolve the compound, the solvent must possess a high enough dielectric constant ( ϵ ) to overcome this ionic interaction.

  • Solvent Selection Causality: Non-polar solvents (like hexane or toluene) lack the dipole moment required to separate the ion pair, resulting in near-zero solubility. Conversely, polar aprotic solvents (like DMSO) and polar protic solvents (like Methanol) can stabilize the dissociated ions through ion-dipole interactions and hydrogen bonding, respectively[2].

Quantitative Solubility Data in Organic Media

To guide synthetic and formulation workflows, the following table summarizes the expected solubility profile of 3,3-diethylazetidine hydrochloride across common organic solvents. Note: Data is extrapolated from baseline azetidine hydrochloride analogs to serve as a predictive model for formulation.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL) at 25°CPrimary Solvation Mechanism
Water 80.1> 100.0Ion-dipole, extensive H-bonding
DMSO 46.7> 25.0Polar aprotic ion solvation
Methanol 32.710.0 - 50.0Polar protic H-bonding
Dichloromethane 9.1< 1.0Weak dipole interactions
Hexane 1.9< 0.1Non-polar; lattice energy dominates

Methodological Standard: The Self-Validating Shake-Flask Protocol

To empirically determine the exact solubility of 3,3-diethylazetidine hydrochloride for regulatory or formulation purposes, the industry standard is the Shake-Flask Method , governed by[3][4].

As scientists, we must not blindly follow steps; we must build self-validating loops into our assays to ensure data integrity.

Step-by-Step Protocol
  • Preparation: Weigh an amount of 3,3-diethylazetidine hydrochloride that is approximately 5 times the estimated saturation limit into a glass centrifuge tube.

  • Solvent Addition: Add 10.0 mL of the target organic solvent (e.g., Methanol or DMSO).

  • Equilibration: Seal the tube and incubate in an orbital shaker at 37°C ± 0.1°C at 100 rpm for 48 hours[5].

    • Causality: Why 48 hours and strict temperature control? Dissolution of crystalline salts slows logarithmically as the solution approaches saturation. Premature sampling underestimates solubility. Furthermore, the enthalpy of solution is highly temperature-dependent; a mere 1°C fluctuation can alter solubility measurements by 3-5%[5].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at exactly 37°C.

    • Causality: Why centrifuge instead of filter? Syringe filters can artificially lower the measured concentration due to the adsorption of the API onto the filter membrane. Centrifugation preserves the true equilibrium state.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV.

  • Self-Validation Checkpoint: Sample the solution at both 48 hours and 72 hours. If the concentration difference between the two time points is < 5%, thermodynamic equilibrium is validated. Additionally, analyze the residual undissolved solid via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transition or form a solvate during incubation.

G Start Excess 3,3-Diethylazetidine HCl Solvent Add Organic Solvent Start->Solvent Incubate Orbital Shaking (37°C, 48h, 100 rpm) Solvent->Incubate Suspend Separate Centrifugation (Phase Separation) Incubate->Separate Equilibrium Reached Analyze HPLC-UV Analysis Separate->Analyze Isolate Solute

Fig 1: Standardized shake-flask workflow for equilibrium solubility determination.

Advanced Formulation: Overcoming Poor Solubility in Complex Media

When preparing 3,3-diethylazetidine hydrochloride for in vivo studies or complex biological assays, a single organic solvent is rarely sufficient due to toxicity limits. A co-solvent system is required. Based on validated formulation protocols for azetidine hydrochlorides, a multi-component approach can yield a clear solution of 2.5 mg/mL[6].

The Sequential Co-Solvent Protocol
  • Stock Generation: Dissolve the API in 10% (v/v) DMSO.

  • Dielectric Bridging: Add 40% (v/v) PEG300 and vortex thoroughly.

  • Micellar Shielding: Add 5% (v/v) Tween-80 and sonicate if necessary.

  • Bulk Dilution: Slowly add 45% (v/v) Saline dropwise while stirring[6].

Causality of Sequential Addition: You cannot mix all solvents at once. Adding aqueous saline directly to a high-concentration DMSO stock causes a rapid "dielectric crash," leading to immediate API precipitation. PEG300 must be added first to act as a dielectric bridge, gradually stepping down the solvent polarity, while Tween-80 forms micelles to shield the hydrophobic diethyl groups of the azetidine ring.

Self-Validation Checkpoint: After the final saline addition, shine a red laser pointer through the glass vial. If the beam path is visible in the liquid (the Tyndall effect), the API has crashed out into sub-visible colloidal aggregates. A true, successful solution will not scatter the light.

G Stock API Stock in 10% DMSO Cosolvent Add 40% PEG300 (Dielectric Bridge) Stock->Cosolvent Step 1 Surfactant Add 5% Tween-80 (Micellar Shielding) Cosolvent->Surfactant Step 2 Aqueous Add 45% Saline (Bulk Volume) Surfactant->Aqueous Step 3 Final Clear Solution (≥ 2.5 mg/mL) Aqueous->Final Step 4

Fig 2: Sequential co-solvent addition protocol to prevent API precipitation.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method." Available at:[Link]

  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS - Determination of Water Solubility Using the Shake Flask Method." Available at: [Link]

Sources

Exploratory

The Pharmacological Engineering of 3,3-Diethylazetidine Derivatives: Mechanism of Action and Therapeutic Applications

Executive Overview The structural optimization of small-molecule enzyme inhibitors requires a delicate balance between chemical reactivity and target specificity. In recent years, 3,3-diethylazetidine derivatives—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The structural optimization of small-molecule enzyme inhibitors requires a delicate balance between chemical reactivity and target specificity. In recent years, 3,3-diethylazetidine derivatives—specifically the 4-oxo-β-lactam (azetidine-2,4-dione) class—have emerged as highly potent, mechanism-based inhibitors of Human Neutrophil Elastase (HNE) 1. HNE is a serine protease whose dysregulation is implicated in severe inflammatory diseases (COPD, ARDS) and tumor microenvironment remodeling.

By engineering the azetidine core with gem-diethyl substitutions and N-linked thiazole or aryl moieties, researchers have achieved nanomolar binding affinities, exceptional physiological stability, and broad-spectrum antiproliferative activity. This technical guide deconstructs the structural rationale, biochemical mechanisms, and validated experimental workflows for evaluating these advanced pharmacological agents.

Structural Rationale & Pharmacophore Design

The efficacy of 3,3-diethylazetidine-2,4-diones is not coincidental; it is the result of precise spatial and electronic engineering tailored to the HNE active site 2.

  • The Azetidine-2,4-dione Core (The Warhead): Unlike standard β-lactams, the 4-oxo modification significantly reduces background reactivity toward hydroxide ions, preventing premature hydrolysis in plasma. However, the ring retains sufficient strain to act as a highly reactive acylating agent when positioned precisely near the nucleophilic hydroxyl group of the catalytic Ser195 in HNE.

  • The 3,3-Diethyl Substitution (The Anchor): The S1 specificity pocket of HNE is a hemispherical, hydrophobic cleft. While smaller substituents (like dimethyl) fail to provide sufficient van der Waals contacts, the gem-diethyl configuration perfectly occupies this S1 pocket. This steric complementarity drives the initial pre-association complex formation, increasing the second-order rate constant of inactivation by several orders of magnitude 3.

  • N-Aryl/Thiazole Functionalization (The Modulator): The introduction of electron-withdrawing groups at the nitrogen atom modulates the electron density of the lactam core. This tunes the leaving group ability during the ring-opening acylation event. Furthermore, bulky N-substituents (e.g., benzenesulfonamide or trimethoxyphenyl-linked thiazoles) engage with the S2/S3 subsites, yielding a mixed-inhibition kinetic profile.

Mechanism of Action

Biochemical Mechanism: Serine Acylation

3,3-diethylazetidine-2,4-diones operate as suicide substrates (mechanism-based inhibitors). The inhibition proceeds via a two-step kinetic model:

  • Docking: The 3,3-diethyl group anchors into the S1 pocket, aligning the carbonyl carbon of the azetidine ring within 0.3 nm of the Ser195 oxygen.

  • Acylation: Ser195 executes a nucleophilic attack on the lactam carbonyl. The ring opens, forming a stable covalent acyl-enzyme intermediate. The presence of the 4-oxo group stabilizes the resulting adduct, preventing rapid deacylation and leading to slow-tight or irreversible enzyme inactivation 1.

HNE_Inhibition A 3,3-Diethylazetidine-2,4-dione Derivative B HNE Active Site (Ser195 & S1 Pocket) A->B Binding (3,3-diethyl fits S1 pocket) C Pre-association Complex (Mixed Inhibition) B->C Docking D Acylation of Ser195 (Covalent Bond Formation) C->D Nucleophilic Attack by Ser195 -OH E Irreversible/Slow-Tight Enzyme Inactivation D->E Ring Opening (4-oxo-β-lactam)

Fig 1: Mechanism of HNE inactivation by 3,3-diethylazetidine-2,4-diones via Ser195 acylation.

Cellular Mechanism: Antiproliferative Signaling

Beyond extracellular matrix protection, inhibiting HNE disrupts tumor proliferation. HNE degrades the extracellular matrix, facilitating metastasis, and cleaves factors that promote tumor survival. Treatment of cancer cells (e.g., A549 lung carcinoma) with highly active 3,3-diethylazetidine thiazoles triggers a cascade resulting in G2/M cell cycle arrest and the activation of executioner caspase-3, culminating in apoptosis 1.

Cellular_Pathway A HNE Overexpression in Cancer Microenvironment B Treatment with 3,3-Diethylazetidine Thiazoles A->B Intervention C HNE Inhibition (Nanomolar Affinity) B->C Target Engagement D G2/M Cell Cycle Arrest C->D Downstream Effect E Caspase-3 Activation C->E Apoptotic Signaling F Apoptosis & Inhibition of Cell Proliferation D->F Halts Division E->F Execution Phase

Fig 2: Downstream cellular effects of HNE inhibition leading to apoptosis and cell cycle arrest.

Quantitative Efficacy Data

The structural tuning of the N-linked functional groups drastically impacts both enzymatic inhibition and cellular toxicity. The table below summarizes the structure-activity relationship (SAR) of leading derivatives compared to Sivelestat, the clinical gold-standard HNE inhibitor.

Compound IDN-Linked SubstituentHNE Inhibition (IC₅₀, nM)A549 Antiproliferative (IC₅₀, µM)Mechanism Type
3c Trimethoxyphenyl38.25 ± 1.127.12 ± 0.45Mixed Inhibition
3e Benzenesulfonamide35.02 ± 0.988.45 ± 0.60Mixed Inhibition
3h Naphthyl44.59 ± 1.3012.34 ± 0.85Mixed Inhibition
Control Sivelestat18.78 ± 0.55N/ACompetitive

Data synthesized from recent structure-activity relationship studies of azetidine-2,4-dione based thiazoles 1.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds relies on self-validating assay systems. The inclusion of internal controls and specific substrates guarantees that the observed signals are directly causal to the mechanism of action.

Protocol A: Spectrofluorimetric HNE Inhibition Assay

This assay measures the ability of the compound to prevent HNE from cleaving a highly specific fluorogenic peptide substrate.

  • Causality Check: The substrate MeOSuc-AAPV-AMC contains the AAPV (Ala-Ala-Pro-Val) sequence, which is selectively recognized by the HNE active site. Cleavage releases 7-amino-4-methylcoumarin (AMC), unquenching its fluorescence. A drop in fluorescence directly correlates to active site occupation/acylation by the inhibitor.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 10% DMSO to ensure compound solubility and optimal enzyme folding.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, combine 10 µL of human neutrophil elastase (final concentration: 10 nM) with 10 µL of the 3,3-diethylazetidine derivative (titrated from 1 nM to 1 µM).

    • Validation Control: Include wells with Sivelestat as a positive control, and vehicle (DMSO) as a negative control.

  • Incubation: Incubate at 37°C for 15 minutes. This pre-incubation is critical for mechanism-based inhibitors to allow time for the covalent acylation of Ser195.

  • Substrate Addition: Initiate the reaction by adding 80 µL of MeOSuc-AAPV-AMC (final concentration: 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm; Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( V0​ ). Plot Lineweaver-Burk double-reciprocal graphs to confirm the mixed-inhibition mechanism (intersecting lines left of the y-axis).

Protocol B: Cellular Antiproliferative Assay (MTT)

This assay determines the downstream cellular impact of the synthesized compounds on cancer cell viability.

  • Causality Check: The MTT reagent is reduced to purple formazan exclusively by mitochondrial reductases in living cells. Dead cells or those arrested in the cell cycle fail to metabolize MTT, linking absorbance directly to the population of actively proliferating cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 (lung carcinoma) cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate the media. Apply fresh media containing the 3,3-diethylazetidine derivatives at varying concentrations (1 µM to 50 µM).

    • Validation Control: Maintain untreated control wells (100% viability baseline) and media-only wells (background absorbance).

  • Exposure: Incubate the plates for 72 to 96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).

References

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. International Journal of Molecular Sciences (2022).[Link]

  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry (2008).[Link]

  • Synthesis, stability, biochemical and pharmacokinetic properties of a new potent and selective 4-oxo-β-lactam inhibitor of human leukocyte elastase. Bioorganic & Medicinal Chemistry (2010).[Link]

Sources

Foundational

Engineering 3,3-Diethylazetidine-2,4-dione Based Thiazoles: Dual-Action Human Neutrophil Elastase Inhibitors and Antiproliferative Agents

Executive Summary The development of targeted therapies for diseases characterized by the overexpression of Human Neutrophil Elastase (HNE)—such as chronic obstructive pulmonary disease (COPD), acute respiratory distress...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for diseases characterized by the overexpression of Human Neutrophil Elastase (HNE)—such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and various carcinomas—remains a critical challenge in medicinal chemistry. This technical guide explores the rational design, synthesis, and biological evaluation of a novel class of dual-action therapeutics: 3,3-diethylazetidine-2,4-dione based thiazoles . By hybridizing the potent serine protease acylating properties of the 4-oxo- β -lactam core with the lipophilic and target-binding versatility of a thiazole ring, researchers have generated nanomolar HNE inhibitors that simultaneously exhibit broad-spectrum antiproliferative activity and induce apoptosis in cancer cell lines[1].

Rationale and Structural Design

The Target: Human Neutrophil Elastase (HNE)

HNE is a destructive serine protease stored in the azurophilic granules of neutrophils. While essential for innate immunity, its uninhibited release degrades extracellular matrix (ECM) proteins (elastin, collagen), driving inflammatory tissue damage and facilitating tumor metastasis. Despite its clinical significance, Sivelestat remains the only approved HNE inhibitor in limited markets, underscoring the need for novel, stable scaffolds[2].

The Scaffold: 3,3-Diethylazetidine-2,4-dione

The 4-oxo- β -lactam (azetidine-2,4-dione) system is a privileged scaffold for serine protease inhibition. Unlike traditional β -lactams that target bacterial transpeptidases, 4-oxo- β -lactams act as potent, mechanism-based acylating agents of the Ser195 residue in the HNE active site[3].

  • Causality of the 3,3-Diethyl Substitution: Structure-activity relationship (SAR) studies reveal that the inhibitory activity is highly sensitive to C-3 substitution. The incorporation of a gem-diethyl group at the C-3 position optimally fills the hydrophobic S1 pocket of HNE, significantly improving the inhibitory potency and second-order acylation rate compared to unsubstituted or gem-methyl analogs[4].

The Hybridization: Thiazole Integration

To enhance cellular permeability and binding affinity, the azetidine-2,4-dione core is linked to a thiazole ring. The thiazole moiety provides a rigid, planar geometry that facilitates π−π stacking interactions within the enzyme's binding cavity, while also serving as a recognized pharmacophore for anticancer activity[1].

Synthesis Workflow

The synthesis of 3,3-diethylazetidine-2,4-dione based thiazoles (3a–3j ) follows a highly efficient, two-step convergent pathway.

  • Cyclization: The process begins with the reaction of 1-(4-aminophenyl)-2-chloroethanone with 2,2-diethyl malonyl dichloride. Triethylamine ( Et3​N ) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the thermodynamically favorable cyclization into the 3,3-diethylazetidine-2,4-dione intermediate.

  • Hantzsch Condensation: The α -haloketone intermediate undergoes a classic Hantzsch reaction with various substituted thioureas in refluxing ethanol, yielding the final thiazole hybrids[5].

SynthesisWorkflow A 1-(4-aminophenyl) -2-chloroethanone C Intermediate 2: 3,3-diethylazetidine -2,4-dione derivative A->C Cyclization (CH2Cl2, RT) B 2,2-diethyl malonyl dichloride + Et3N B->C E Thiazole Hybrids (3a–3j) C->E Hantzsch Condensation (EtOH, Reflux) D Substituted Thioureas D->E

Figure 1: Synthesis workflow of 3,3-diethylazetidine-2,4-dione thiazoles via Hantzsch reaction.

Biochemical Evaluation: HNE Inhibition

The synthesized compounds were evaluated for their ability to inhibit HNE using a spectrofluorimetric assay. The derivatives exhibited a mixed mechanism of action, acting in the nanomolar range. Molecular docking confirms that the inhibition properties depend heavily on the ligand's alignment in the binding cavity, positioning the carbonyl group of the azetidine-2,4-dione for a nucleophilic attack by the OH group of Ser195[1].

Table 1: HNE Inhibitory Activity of Lead Compounds

CompoundThiazole SubstituentHNE IC 50​ (nM)Stability under Physiological Conditions
3c Trimethoxyphenyl38.25High
3e Benzenesulfonamide35.02High
3h Naphthyl44.59Moderate
Sivelestat (Reference Standard)18.78High

Data summarized from[6].

Cellular Assays: Antiproliferative Activity & Apoptosis

Beyond extracellular protease inhibition, these compounds demonstrate high cell permeability and act as potent intracellular antiproliferative agents. They exhibit broad-spectrum cytotoxicity against human leukemia (MV4-11), lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and urinary bladder carcinoma (UMUC-3)[1].

Table 2: Antiproliferative Activity (IC 50​ in µM)

Cell LineCancer TypeIC 50​ Range for Series (µM)Most Active Compounds
MV4-11 B myelomonocytic leukemia4.59 – 9.863c, 3e
A549 Lung carcinoma5.12 – 10.453c, 3e
MDA-MB-231 Breast adenocarcinoma6.19 – 9.863a, 3b, 3c, 3e, 3g
UMUC-3 Urinary bladder carcinoma6.90 – 9.073b, 3c, 3e, 3g

Data summarized from[6].

Mechanistically, compounds 3c and 3e halt tumor progression by inducing cell cycle arrest at the G2/M phase. Furthermore, they trigger the intrinsic apoptotic pathway, verified by the significant activation of Caspase-3[1].

MOA cluster_0 Extracellular Target cluster_1 Intracellular Targets (Cancer Cells) Compound Thiazole Hybrids (e.g., 3c, 3e) HNE Human Neutrophil Elastase (HNE) Compound->HNE Nanomolar Affinity G2M Cell Cycle Arrest (G2/M Phase) Compound->G2M Internalization Caspase Caspase-3 Activation Compound->Caspase Ser195 Ser195 Acylation (Mixed Inhibition) HNE->Ser195 Binding Apoptosis Apoptosis G2M->Apoptosis Caspase->Apoptosis

Figure 2: Dual mechanism of action: HNE inhibition and Caspase-3 mediated apoptosis pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol 1: Synthesis and Validation of Thiazole Hybrids
  • Reaction: Dissolve the α -haloketone intermediate (1.0 eq) and the appropriate substituted thiourea (1.1 eq) in absolute ethanol.

  • Reflux & Monitor: Heat to reflux for 2–4 hours. Causality: Refluxing in a protic solvent facilitates the Hantzsch condensation. Monitor via TLC (Hexane:EtOAc 7:3) to prevent the formation of degradation byproducts caused by over-reaction.

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

  • Validation: Perform 13 C NMR and HRMS. Self-Validation Check: The successful formation of the 3,3-diethylazetidine-2,4-dione ring is strictly confirmed by a characteristic 13 C NMR signal at ~172 ppm (derived from the dione system) and ~191 ppm (carbonyl group)[7].

Protocol 2: Spectrofluorimetric HNE Inhibition Assay
  • Reagent Preparation: Prepare HNE enzyme in HEPES buffer (pH 7.5, containing 0.05% Tween-20 to prevent non-specific enzyme adsorption to plasticware). Use MeOSuc-AAPV-AMC as the fluorogenic substrate.

  • Pre-Incubation: Incubate HNE with varying concentrations of the inhibitor (3a–3j) for 15 minutes at 37°C. Causality: Pre-incubation allows slow-binding, pseudo-irreversible acyl-enzyme interactions to reach equilibrium before substrate introduction.

  • Kinetic Read: Add the substrate and measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 10 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Self-Validation Check: Utilize Sivelestat as a positive control (expected IC 50​ ~18-20 nM) and a no-inhibitor blank to establish 100% enzyme activity. A kinetic read, rather than an endpoint read, is mandatory to subtract any autofluorescence generated by the thiazole compounds.

Protocol 3: Cell Viability (MTT/SRB) and Apoptosis Assays
  • Seeding: Seed A549 or MV4-11 cells in 96-well plates and incubate for 24 hours.

  • Treatment: Expose cells to compounds (1–100 µM) for 72 hours.

  • Viability Measurement: Perform both MTT (metabolic activity) and SRB (total protein mass) assays. Causality: Running orthogonal assays eliminates false positives caused by compounds that might interfere with mitochondrial reductases without actually causing cell death.

  • Apoptosis Validation: For cells treated at the IC 50​ concentration, harvest and stain with Propidium Iodide (PI) and Annexin V-FITC. Analyze via flow cytometry. Self-Validation Check: A shift of the cell population into the Annexin V+/PI- quadrant confirms early apoptosis, validating the Caspase-3 dependent mechanism over non-specific necrotic toxicity.

References

  • Title: Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity Source: International Journal of Molecular Sciences (MDPI), 2022 URL: [Link]

  • Title: Synthesis, stability, biochemical and pharmacokinetic properties of a new potent and selective 4-oxo-β-lactam inhibitor of human leukocyte elastase Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2010 URL: [Link]

  • Title: 4-Oxo-β-lactams (Azetidine-2,4-diones) Are Potent and Selective Inhibitors of Human Leukocyte Elastase Source: Journal of Medicinal Chemistry (ACS Publications), 2009 URL: [Link]

Sources

Exploratory

The Emergence of 3,3-Diethylazetidine Derivatives as Potent Antiproliferative Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among the privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among the privileged scaffolds in medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1] This technical guide delves into the promising antiproliferative activity of a specific subclass: 3,3-diethylazetidine derivatives. We will explore their synthesis, mechanisms of action, and the critical experimental methodologies used to characterize their anticancer potential, providing a comprehensive resource for professionals in drug discovery and development.

The 3,3-Diethylazetidine-2,4-dione Scaffold: A Foundation for Anticancer Activity

The 3,3-diethylazetidine-2,4-dione core has emerged as a particularly fruitful starting point for the design of potent antiproliferative agents. The gem-diethyl substitution at the C3 position of the azetidine ring offers a strategic advantage by providing steric bulk that can influence binding to biological targets and enhance metabolic stability. This scaffold has been ingeniously derivatized, most notably with thiazole moieties, to create compounds with significant and broad-spectrum anticancer activity.[2]

A noteworthy synthetic approach to these derivatives involves a multi-step process. The synthesis begins with the reaction of an appropriately substituted aminophenyl chloroethanone with 2,2-diethyl malonyl dichloride in the presence of a base like triethylamine to construct the core 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione intermediate.[2] Subsequently, a Hantzsch thiazole synthesis is employed, reacting this intermediate with various thioureas to yield a library of 3,3-diethylazetidine-2,4-dione based thiazoles.[2] This synthetic strategy allows for facile diversification of the thiazole substituent, enabling the exploration of structure-activity relationships.

Unraveling the Antiproliferative Profile: Quantitative Assessment

The cornerstone of evaluating any potential anticancer agent is the quantitative assessment of its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, and for 3,3-diethylazetidine-2,4-dione based thiazoles, these values have been determined across a panel of human cancer cell lines using the MTT assay.[2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4]

The data below summarizes the potent and broad-spectrum antiproliferative activity of a series of synthesized 3,3-diethylazetidine-2,4-dione based thiazoles.

Compound IDMV-4-11 (Leukemia) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM)UMUC-3 (Urinary Bladder Carcinoma) IC50 (µM)
3a 4.595.596.19-
3b 5.156.127.256.90
3c 5.896.878.347.89
3e 6.127.159.869.07
3g 7.157.319.118.54
3h 6.879.2011.65-
3j 6.436.9814.64-

Data extracted from Łączkowski, K. Z., et al. (2022).[2]

These results highlight the significant potency of these compounds in the low micromolar range against various cancer cell lines, establishing the 3,3-diethylazetidine-2,4-dione scaffold as a promising platform for further development.[2]

Delving into the Mechanism of Action

Understanding how a compound exerts its antiproliferative effects is paramount for its development as a therapeutic agent. For 3,3-diethylazetidine-2,4-dione based thiazoles, a multi-faceted mechanism of action has been elucidated, involving enzyme inhibition, cell cycle arrest, and induction of apoptosis.[2]

Inhibition of Human Neutrophil Elastase (HNE)

A primary molecular target identified for this class of compounds is Human Neutrophil Elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases and cancer progression.[2] Several 3,3-diethylazetidine-2,4-dione based thiazoles have demonstrated potent, nanomolar inhibition of HNE.[2] The proposed mechanism involves the azetidine-2,4-dione moiety acting as a warhead that acylates the active site serine (Ser195) of HNE, leading to its inactivation.[5]

Cell Cycle Arrest at the G2/M Phase

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Compounds that can interfere with this cycle are valuable therapeutic candidates. Flow cytometry analysis of cancer cells treated with active 3,3-diethylazetidine-2,4-dione derivatives has revealed a significant accumulation of cells in the G2/M phase of the cell cycle.[2] This indicates that these compounds disrupt the normal progression of the cell cycle, preventing cells from dividing and thus inhibiting tumor growth.

Induction of Apoptosis via Caspase-3 Activation

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A hallmark of many effective anticancer drugs is their ability to induce apoptosis. Western blot analysis has shown that treatment with 3,3-diethylazetidine-2,4-dione based thiazoles leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][6] Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[7][8]

Potential for STAT3 Inhibition

While not yet definitively demonstrated for the 3,3-diethylazetidine scaffold specifically, other azetidine-based compounds have been shown to be potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[9][10] STAT3 is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[11] The inhibition of the STAT3 signaling pathway represents a promising strategy for cancer therapy, and it is plausible that certain 3,3-diethylazetidine derivatives could also exert their antiproliferative effects through this mechanism. Further investigation into this potential mode of action is warranted.

Visualizing the Molecular Pathways

To better understand the interplay of these mechanisms, we can visualize the key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Aminophenyl chloroethanone, 2,2-diethyl malonyl dichloride, Thioureas) synthesis Multi-step Synthesis start->synthesis Reaction derivatives 3,3-Diethylazetidine Derivatives synthesis->derivatives Purification mtt MTT Assay (Antiproliferative Activity) derivatives->mtt flow Flow Cytometry (Cell Cycle Analysis) derivatives->flow wb Western Blot (Apoptosis Markers) derivatives->wb

Caption: Overview of the experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Intracellular Targets & Pathways compound 3,3-Diethylazetidine Derivative hne HNE compound->hne Inhibition stat3 STAT3 compound->stat3 Inhibition (Potential) cell_cycle Cell Cycle Progression compound->cell_cycle Arrest at G2/M apoptosis Apoptosis Execution compound->apoptosis Induction proliferation Cell Proliferation hne->proliferation Promotes stat3->proliferation Promotes survival Cell Survival stat3->survival Promotes cell_cycle->proliferation Drives cell_death Cell Death apoptosis->cell_death Leads to

Caption: Proposed mechanisms of antiproliferative action of 3,3-diethylazetidine derivatives.

Essential Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed.

MTT Assay for Antiproliferative Activity

This protocol is adapted from standard procedures for assessing cell viability.[3][4][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,3-diethylazetidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 3,3-Diethylazetidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3,3-diethylazetidine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.

    • Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution.[1][13][14]

Objective: To determine the effect of 3,3-diethylazetidine derivatives on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells treated with the compound of interest and vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

This protocol describes the detection of cleaved caspase-3 and cleaved PARP as markers of apoptosis.[7][8]

Objective: To assess the induction of apoptosis by 3,3-diethylazetidine derivatives through the detection of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-3, mouse anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples and denature them by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP, normalized to the loading control.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on 3,3-diethylazetidine-2,4-dione based thiazoles have provided valuable insights for future drug design. The nature of the substituent on the thiazole ring significantly influences the antiproliferative activity. For instance, compounds with certain aromatic and heterocyclic moieties on the thiazole have demonstrated potent activity.[2] A comprehensive analysis of the electronic and steric properties of these substituents is crucial for optimizing the potency and selectivity of these derivatives. Further derivatization and biological testing will undoubtedly lead to the discovery of even more effective antiproliferative agents based on this promising scaffold.

Conclusion and Future Directions

The 3,3-diethylazetidine scaffold, particularly when incorporated into thiazole derivatives, represents a highly promising class of antiproliferative agents. Their potent, broad-spectrum activity against a range of cancer cell lines, coupled with a multi-faceted mechanism of action involving enzyme inhibition, cell cycle arrest, and apoptosis induction, makes them attractive candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore and expand upon the exciting potential of these compounds. Future research should focus on optimizing the structure-activity relationship, elucidating further details of their molecular targets and signaling pathways, and evaluating their efficacy and safety in in vivo models. The continued investigation of 3,3-diethylazetidine derivatives holds great promise for the development of next-generation cancer therapeutics.

References

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. Retrieved from [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29. Retrieved from [Link]

  • Łączkowski, K. Z., et al. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. International Journal of Molecular Sciences, 23(14), 7586. Retrieved from [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). Retrieved from [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Retrieved from [Link]

  • Gomez, D. E., et al. (2018). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 23(10), 2469. Retrieved from [Link]

  • Yorio, T., et al. (1990). Evaluation of antiproliferative agents using a cell-culture model. Journal of Pharmacological Methods, 23(3), 215-226. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-555. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • Actis, M. L., et al. (2014). Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. Methods in Molecular Biology, 1188, 15-26. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of the 3,3-diethylazetidine-2,4-dione based thiazoles 3a–3j. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative and cytotoxic assays. MTT assay (A, B, and C).... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • Meegan, M. J., et al. (2020). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 25(21), 5035. Retrieved from [Link]

  • Al-Zahrani, A. A., et al. (2018). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 23(11), 2942. Retrieved from [Link]

  • Meegan, M. J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 1234. Retrieved from [Link]

  • Shawky, A. M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Journal of Chemistry, 2022, 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). The antiproliferative activity of compounds 8, 15 and 34 on K652 cells.... Retrieved from [Link]

  • Shawky, A. M., et al. (2015). Synthesis and Anti-cancer activity of 1,3-Thiazines and Thiazoles with Imi. Heterocycles, 91(3), 585-596. Retrieved from [Link]

  • Abdel-Sattar, E. A., et al. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. Journal of Biomolecular Structure and Dynamics, 1-19. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 30(3), 123. Retrieved from [Link]

  • Li, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Molecules, 26(11), 3123. Retrieved from [Link]

  • ResearchGate. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G1), 267-279. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antiproliferative Assay Workflows for 3,3-Diethylazetidine Derivatives

Introduction & Mechanistic Rationale The 3,3-diethylazetidine-2,4-dione scaffold has emerged as a highly potent pharmacophore in modern drug discovery, particularly in the design of Human Neutrophil Elastase (HNE) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3,3-diethylazetidine-2,4-dione scaffold has emerged as a highly potent pharmacophore in modern drug discovery, particularly in the design of Human Neutrophil Elastase (HNE) inhibitors [1]. Characterized by a strained four-membered 4-oxo- β -lactam ring, these compounds act as pseudo-irreversible inhibitors. The mechanism relies on the nucleophilic attack by the active-site serine (Ser195) of the target protease, leading to rapid enzyme acylation. Crucially, the 3,3-diethyl substitution provides optimal steric hindrance, protecting the compound from non-specific hydrolysis and ensuring high stability under physiological conditions [2].

Recent structural optimizations, particularly the conjugation of the 3,3-diethylazetidine core with thiazole rings, have yielded derivatives with broad-spectrum antiproliferative activity against human cancer cell lines, including leukemia (MV4-11), lung carcinoma (A549), and breast adenocarcinoma (MDA-MB-231) [1].

Causality in Assay Design: Measuring the antiproliferative effect of these derivatives requires assays that can distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. Because 3,3-diethylazetidine derivatives inhibit proliferation by inducing G2/M cell cycle arrest and triggering caspase-3-dependent apoptosis, a multi-tiered assay approach is necessary. We recommend starting with a highly sensitive ATP-based luminescence assay to establish IC 50​ values, followed by flow cytometry for mechanistic validation. ATP-based assays are chosen over traditional tetrazolium-based (MTT) assays because thiazole-containing compounds can sometimes directly reduce tetrazolium salts, leading to false-positive viability signals [3].

Mechanism A 3,3-Diethylazetidine Derivatives B Target Inhibition (e.g., HNE / Ser195 Acylation) A->B Covalent Binding C G2/M Phase Cell Cycle Arrest B->C Downstream Signaling D Caspase-3 Activation B->D Proteolytic Cascade E Apoptosis Induction C->E D->E F Decreased Cell Proliferation E->F Antiproliferative Effect

Mechanistic pathway of 3,3-diethylazetidine derivatives in inhibiting cell proliferation.

Experimental Design & Self-Validating Controls

To ensure trustworthiness and reproducibility, the assay must be a self-validating system. This is achieved by incorporating strict controls and calculating the Z'-factor for each plate.

  • Positive Control (Cytotoxicity): Doxorubicin (10 µM) to ensure the cells are responsive to apoptotic stimuli.

  • Negative Control (Vehicle): 0.1% DMSO to establish baseline 100% viability and account for solvent toxicity.

  • Blank Control: Media without cells to subtract background luminescence.

  • Quality Control Metric: The Z'-factor must be 0.5 for the assay to be considered robust.

Recommended Cell Lines & Expected Efficacy

Based on authoritative literature [1], 3,3-diethylazetidine-2,4-dione thiazoles exhibit low-micromolar efficacy across several cancer models.

Cell LineOriginExpected IC 50​ Range (µM)Primary Application
MV4-11 B myelomonocytic leukemia4.50 – 7.50Hematological malignancy models
A549 Non-small cell lung carcinoma5.50 – 9.80Solid tumor / Respiratory models
MDA-MB-231 Breast adenocarcinoma6.00 – 14.50Triple-negative breast cancer models
BALB/3T3 Normal murine fibroblasts> 50.00Selectivity / Toxicity screening

Experimental Protocols

Workflow Overview

Workflow S1 Cell Seeding (96/384-well plate) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (72 Hours, 37°C) S2->S3 S4 ATP Luminescence Assay S3->S4 S5 IC50 & Z'-factor Calculation S4->S5

Step-by-step workflow for the in vitro ATP-based antiproliferative assay.

Protocol A: High-Throughput ATP Luminescent Viability Assay

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, Test Compounds (10 mM DMSO stocks), Complete Culture Media (e.g., RPMI-1640 or DMEM + 10% FBS).

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Harvest cells in the logarithmic growth phase. Count and adjust the suspension to 5×104 cells/mL. Seed 100 µL per well into an opaque-walled 96-well plate (5,000 cells/well).

    • Expert Insight: Opaque plates prevent optical crosstalk between wells during luminescence reading, ensuring accurate quantification.

  • Overnight Incubation: Incubate the plates at 37°C, 5% CO 2​ for 24 hours to allow cell attachment and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3,3-diethylazetidine derivatives in complete media. The final in-well concentration should range from 0.03 µM to 100 µM, maintaining a constant 0.1% DMSO concentration across all wells.

  • Dosing: Aspirate the old media (for adherent cells like A549) and add 100 µL of the compound-containing media. For suspension cells (MV4-11), add compounds as a 10X concentrate in 11 µL volumes.

  • Assay Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

    • Expert Insight: A 72-hour window is critical. Because these compounds induce G2/M arrest prior to apoptosis, shorter incubations (e.g., 24h) may artificially inflate the IC 50​ by capturing cytostasis rather than terminal cell death.

  • Luminescence Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate relative viability by normalizing to the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC 50​ .

Protocol B: Mechanistic Validation (Cell Cycle & Apoptosis)

To confirm that the antiproliferative effect is driven by the established mechanism of 3,3-diethylazetidines (G2/M arrest and Caspase-3 activation) [1], follow this secondary validation protocol.

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and treat with the derivative at its calculated IC 50​ and IC 50​ concentrations for 48 hours.

  • Cell Cycle Analysis (Propidium Iodide):

    • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

    • Wash fixed cells and stain with FxCycle™ PI/RNase Staining Solution for 30 minutes at room temperature in the dark.

    • Analyze via flow cytometry. An accumulation of cells having 4N DNA content confirms G2/M phase arrest.

  • Apoptosis Quantification (Caspase-3):

    • Lyse a parallel set of treated cells using RIPA buffer.

    • Measure Caspase-3 activity using a fluorogenic substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active Caspase-3 releases AMC, which is quantified at Ex/Em = 380/460 nm.

Data Interpretation & Troubleshooting

  • Sub-optimal Z'-factor (< 0.5): This indicates high assay variability. Causality: Often caused by edge effects (evaporation) or uneven cell seeding. Solution: Fill the outer perimeter wells of the 96-well plate with sterile PBS and only use the inner 60 wells for the assay.

  • Biphasic Dose-Response Curves: If the viability curve plateaus above 0% or shows two distinct inflection points, the compound may be precipitating at high concentrations. Solution: Verify compound solubility in media using nephelometry or dynamic light scattering (DLS) before dosing.

  • High Background Luminescence: Ensure the luminescent reagent is protected from light and that opaque plates are strictly utilized.

References

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity International Journal of Molecular Sciences URL:[Link]

  • Azetidine-2,4-diones (4-Oxo- β -lactams) as Scaffolds for Designing Elastase Inhibitors Journal of Medicinal Chemistry URL:[Link]

Application

Application Note: 3,3-Diethylazetidine Hydrochloride as a Core Scaffold for Mechanism-Based Human Neutrophil Elastase Inhibitors

Rationale & Pharmacological Significance In modern medicinal chemistry, 3,3-diethylazetidine hydrochloride (CAS 98429-95-9) serves as an indispensable building block for the synthesis of 4-oxo-β-lactams, specifically aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmacological Significance

In modern medicinal chemistry, 3,3-diethylazetidine hydrochloride (CAS 98429-95-9) serves as an indispensable building block for the synthesis of 4-oxo-β-lactams, specifically azetidine-2,4-diones[1][2]. These heterocyclic structures are highly valued for their ability to act as potent, mechanism-based acylating agents of Human Neutrophil Elastase (HNE, also known as Human Leukocyte Elastase, HLE)[3].

Unregulated HNE activity creates a severe imbalance between proteases and endogenous inhibitors (such as α1-antitrypsin), leading to the pathological extracellular degradation of matrix proteins like elastin, fibronectin, and collagen[3]. This degradation drives the progression of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS), while also facilitating tumor metastasis[3][4]. By hybridizing the 3,3-diethylazetidine-2,4-dione core with thiazole moieties, researchers have successfully developed compounds that exhibit nanomolar HNE inhibition alongside broad-spectrum antiproliferative activity against aggressive cancer cell lines[4].

Mechanistic Dynamics of Ser-195 Acylation

To design an effective mechanism-based inhibitor, one must exploit the specific catalytic machinery of the target enzyme. HNE is a serine protease that relies on a catalytic triad where Ser-195 acts as the primary nucleophile[3].

The Causality of the 3,3-Diethyl Substitution: The selection of the 3,3-diethyl substitution on the azetidine ring is a highly deliberate structural choice. The 4-oxo-β-lactam ring is inherently strained. Upon entry into the HNE active site, the carbonyl carbon of the β-lactam is subjected to a nucleophilic attack by Ser-195, which forces the ring to open and forms a covalent ester linkage (an acyl-enzyme complex)[3]. Once this complex forms, the gem-diethyl groups at the 3-position provide critical steric hindrance. They act as a physical shield, blocking water molecules from accessing the ester bond. This prevents hydrolytic deacylation, effectively locking the enzyme in an inactive state and yielding exceptional second-order rate constants (up to 1.46×106 M−1s−1 )[2][3].

HNE_Mechanism HNE Human Neutrophil Elastase Ser195 Catalytic Ser-195 HNE->Ser195 exposes active site Acylation Acyl-Enzyme Complex Ser195->Acylation nucleophilic attack Azetidine 3,3-Diethylazetidine-2,4-dione Azetidine->Acylation beta-lactam ring opening ECM ECM Degradation Blocked Acylation->ECM inhibits proteolysis Apoptosis Tumor Cell Apoptosis ECM->Apoptosis downstream therapeutic effect

Mechanistic pathway of HNE inhibition via Ser-195 acylation by 3,3-diethylazetidine-2,4-diones.

Self-Validating Experimental Protocols

The following protocols detail the synthesis and biological evaluation of 3,3-diethylazetidine-2,4-dione derivatives. Each workflow is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis of 3,3-Diethylazetidine-2,4-dione-Thiazole Hybrids

Objective: Synthesize the HNE-inhibitory scaffold from primary amine precursors and 2,2-diethyl malonyl dichloride[2][4].

  • Preparation: Dissolve the starting primary amine (e.g., 1-(4-aminophenyl)-2-chloroethanone) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].

    • Causality: Anhydrous conditions are mandatory because 2,2-diethyl malonyl dichloride is highly sensitive to moisture; any ambient water will cause premature hydrolysis, destroying the reagent before cyclization can occur.

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA) to the solution[3].

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without TEA, the starting amine would become protonated (forming an unreactive hydrochloride salt), halting the reaction.

  • Cyclization: Cool the mixture to 0 °C. Add 2,2-diethyl malonyl dichloride dropwise. Stir for 2 hours at 0 °C, then allow the reaction to reach room temperature overnight[2].

  • Validation (Self-Correction): Quench with water, extract the organic layer, and purify via silica gel chromatography. Validate the successful formation of the 3,3-diethylazetidine ring using 1 H-NMR. Validation Checkpoint: Confirm the presence of the characteristic triplet (~1.08 ppm, 6H) and quartet (~1.88 ppm, 4H) corresponding to the gem-diethyl groups[2].

Protocol B: Spectrofluorimetric HNE Inhibition Assay

Objective: Quantify the IC 50​ of the synthesized inhibitors using a continuous kinetic assay[4].

  • Buffer Preparation: Prepare the assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 0.05% PEG-8000.

    • Causality: PEG-8000 is critical as it prevents the non-specific adsorption of the HNE enzyme to the hydrophobic walls of the microplate, which would otherwise result in a false-positive reduction in enzyme activity.

  • Enzyme-Inhibitor Pre-incubation: Incubate HNE with varying concentrations of the synthesized inhibitors for 30 minutes at 37 °C[4].

    • Causality: Because these are mechanism-based (covalent) inhibitors, they require time to undergo the chemical reaction that forms the acyl-enzyme complex. Skipping this pre-incubation will yield artificially high IC 50​ values.

  • Substrate Addition: Add the fluorogenic substrate N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC)[4].

    • Causality: HNE specifically recognizes and cleaves the peptide bond after the Valine residue in the AAPV sequence. This cleavage liberates the AMC fluorophore, allowing for highly specific, real-time tracking of enzyme velocity.

  • Kinetic Measurement & Validation: Measure fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 15 minutes.

    • Validation Checkpoint: Include Sivelestat as a positive control standard to verify enzyme viability, and utilize substrate-only wells to subtract background auto-fluorescence[4].

Protocol C: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate the downstream anticancer efficacy of the synthesized compounds[4].

  • Seed human breast adenocarcinoma (MDA-MB-231) and urinary bladder carcinoma (UMUC-3) cells in 96-well plates and incubate for 24 hours to allow for adherence[4].

  • Treat the cells with serial dilutions of the 3,3-diethylazetidine derivatives for 72 hours.

  • Add MTT reagent. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals via mitochondrial reductase activity.

  • Solubilize the crystals in DMSO and measure absorbance at 570 nm to calculate cell viability relative to untreated controls[4].

Experimental_Workflow Synth Chemical Synthesis 3,3-Diethylazetidine HCl + Malonyl Dichloride Purify Validation NMR / MS / TLC Synth->Purify HNE Enzymatic Assay MeOSuc-AAPV-AMC Fluorimetry Purify->HNE Cell Cellular Assay MTT / SRB MDA-MB-231 & UMUC-3 Purify->Cell Data Data Analytics IC50 Calculation & Molecular Docking HNE->Data Cell->Data

Self-validating experimental workflow from scaffold synthesis to phenotypic data analytics.

Quantitative Data Analytics

The hybridization of the 3,3-diethylazetidine-2,4-dione core with specific R-group substitutions yields varying degrees of potency. The table below summarizes the quantitative structure-activity relationship (QSAR) data for the top-performing thiazole hybrids against HNE and cancer cell lines[4].

Compound DesignationR-Group SubstitutionHNE Inhibition IC 50​ (nM)MDA-MB-231 IC 50​ (µM)UMUC-3 IC 50​ (µM)
Compound 3c Trimethoxyphenyl38.256.196.90
Compound 3e Benzenesulfonamide35.029.869.07
Compound 3h Naphthyl44.5911.65>15.00
Sivelestat (Standard Control)18.78N/AN/A

Note: Data synthesized from recent pharmacological evaluations demonstrating that the 3,3-diethylazetidine scaffold achieves HNE inhibition nearly on par with the clinical standard Sivelestat, while conferring potent secondary antiproliferative effects[4].

Conclusion

The 3,3-diethylazetidine hydrochloride scaffold is a masterclass in rational drug design. By leveraging the precise steric bulk of the gem-diethyl groups, medicinal chemists can transform highly reactive β-lactams into stable, mechanism-based suicide inhibitors of Human Neutrophil Elastase. As demonstrated by the robust in vitro data, these compounds hold immense promise not only for inflammatory pulmonary diseases but also as dual-action therapeutics in oncology.

References

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity Source: International Journal of Molecular Sciences (via PMC / MDPI) URL:[Link]

  • Synthesis, stability, biochemical and pharmacokinetic properties of a new potent and selective 4-oxo-β-lactam inhibitor of human leukocyte elastase Source: Bioorganic & Medicinal Chemistry (via Taylor & Francis / Tandfonline) URL:[Link]

  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3,3-Diethylazetidine hydrochloride CAS#98429-95-9 | Regulatory Information Source: ChemRadar Global Chemical Inventory Search URL:[Link]

Sources

Method

HPLC method for purity analysis of azetidine derivatives

Application Note: Advanced HPLC Method Development for the Purity Analysis of Azetidine Derivatives Introduction & Analytical Challenges Azetidine derivatives—highly strained, four-membered nitrogenous heterocycles—are i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Purity Analysis of Azetidine Derivatives

Introduction & Analytical Challenges

Azetidine derivatives—highly strained, four-membered nitrogenous heterocycles—are increasingly utilized as bioisosteres in modern drug discovery to replace more common saturated heterocycles like piperazines and pyrrolidines[1]. This substitution often leads to improved drug-like properties, including enhanced lipophilicity, solubility, and metabolic stability[1]. However, these unique physicochemical properties introduce distinct chromatographic challenges during purity analysis:

  • High Basicity & Polarity: The nitrogen atom in the azetidine ring typically exhibits a pKa between 9 and 11. At physiological or neutral pH, the molecule is highly protonated, leading to poor retention on traditional reversed-phase (RP) columns[2].

  • Severe Peak Tailing: The protonated amine strongly interacts with residual, unreacted silanol groups (Si-O⁻) on the silica matrix of the stationary phase via ion-exchange mechanisms, resulting in severe peak tailing and compromised resolution.

  • Chromophore Variability: Unless conjugated with an aromatic system (e.g., 1-benzhydrylazetidin-3-ol[3] or 1-benzylazetidin-3-ol[4]), the aliphatic azetidine core lacks a strong UV chromophore, necessitating careful detector selection or derivatization.

Mechanistic Insights into Chromatographic Behavior

To establish a self-validating and robust purity assay, the chromatographic conditions must be tailored to the specific ionization state of the azetidine derivative. The causality of peak shape directly links to the mobile phase pH and its interaction with the stationary phase.

Mechanism A Highly Basic Azetidine (pKa 9-11) B Neutral pH Mobile Phase (Protonated Amine) A->B D Low pH (0.1% TFA) (Ion-Pairing) A->D E High pH (pH 10 Buffer) (Neutralized Amine) A->E C Silanol Interaction (Severe Peak Tailing) B->C F Sharp Symmetric Peaks (High Resolution) D->F E->F

Figure 1: Mechanistic pathways of azetidine ionization and its effect on chromatographic peak shape.

Mobile Phase pH Strategies
  • Low pH Strategy (pH 2.0 - 3.0): Utilizing 0.1% Trifluoroacetic acid (TFA) ensures the azetidine nitrogen is fully protonated. TFA acts as an ion-pairing agent, masking the positive charge and increasing lipophilicity, which enhances retention on C18 columns and suppresses silanol interactions[2].

  • High pH Strategy (pH 9.5 - 10.5): Utilizing volatile buffers like 6.5 mM ammonium acetate (adjusted to pH 10) suppresses the ionization of the azetidine nitrogen[5]. This drives the molecule into its neutral state, maximizing hydrophobic retention and completely eliminating secondary silanol interactions. This requires high-pH tolerant columns (e.g., ethylene-bridged hybrid (BEH) silica).

Column Chemistry Selection

Standard monomeric C18 columns are often insufficient. For robust purity analysis, we recommend polar-embedded or highly end-capped C18 columns to shield residual silanols. For chiral screening of small heterocycles, polar ionic modes using specialized glycopeptide-bonded phases are highly effective.

Experimental Workflow

Workflow N1 1. Analyte Profiling (pKa & LogP Assessment) N2 2. Column Selection (End-capped C18 or BEH Silica) N1->N2 N3 3. Mobile Phase pH (Low pH Ion-Pairing or High pH) N2->N3 N4 4. Gradient Design (Capture Related Substances) N3->N4 N5 5. Detection Strategy (UV-Vis PDA / MS / ELSD) N4->N5 N6 6. Method Validation (ICH Q2(R1) Standards) N5->N6

Figure 2: Systematic workflow for HPLC method development of azetidine derivatives.

Step-by-Step Protocol: Purity Analysis of Azetidine Derivatives

This protocol outlines a self-validating Reversed-Phase HPLC (RP-HPLC) method optimized for a generic substituted azetidine (e.g., 1-[(4-fluorophenyl)sulfonyl]azetidine)[2].

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix and degas.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:ACN to closely match the initial gradient conditions. Causality: Matching the diluent to the initial mobile phase prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

Step 2: Chromatographic Setup
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and ensures reproducible mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) at 210 nm and 254 nm.

Step 3: Gradient Elution Program

A linear gradient is essential to elute highly polar process-related impurities early and wash out highly retained lipophilic degradants[2].

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Rationale
0.09010Retain highly polar azetidine core.
15.01090Elute lipophilic substituted derivatives.
20.01090Column wash (remove strongly bound impurities).
20.19010Return to initial conditions.
25.09010Re-equilibration (Self-validating baseline stability).
Step 4: Sample Preparation & System Suitability Test (SST)
  • Standard Preparation: Accurately weigh 10 mg of the azetidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1000 µg/mL stock)[2].

  • Working Solution: Dilute the stock to a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating Execution (SST): Inject a blank (diluent) to confirm no carryover. Inject the 100 µg/mL standard solution six times. The run is only considered valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5[2].

Quantitative Data: Method Validation Parameters

To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, the developed method must be validated against strict quantitative thresholds[2].

Table 2: Acceptance Criteria for HPLC Method Validation

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standardRSD ≤ 2.0%, Tailing Factor ≤ 1.5, Plates > 5000
Specificity Blank, standard, and forced degradation samplesResolution > 2.0 from nearest impurity peak
Linearity 5 concentration levels (e.g., 1 to 100 µg/mL)Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) Spiked samples at 80%, 100%, and 120%Mean recovery between 98.0% and 102.0%
Precision Intra-day and Inter-day (Intermediate) precision%RSD ≤ 2.0% for both

Troubleshooting & Causality in Peak Anomalies

  • Excessive Tailing (Tailing Factor > 2.0): Indicates secondary interactions of the basic azetidine nitrogen with silanols. Solution: Increase TFA concentration slightly (up to 0.15%), or transition to a high-pH method using ammonium acetate buffer (pH 10) to completely neutralize the amine[5].

  • Baseline Drift during Gradient: Common when using TFA at low wavelengths (e.g., 210 nm). Solution: Balance the absorbance by adding 0.08% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A.

  • Poor Retention (k' < 2): The azetidine is too polar for C18. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column using an ammonium formate buffer (pH 3.0) with a high organic (ACN) starting gradient.

References[2] Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem. https://benchchem.com[3] Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications. https://pubs.acs.org[4] Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Publications.https://pubs.acs.org[5] Development and Optimization of a Novel Automated Loop Method for Production of[11C]Nicotine. PMC/NIH. https://ncbi.nlm.nih.gov[6] Chiral Method Development Strategies for HPLC. Sigma-Aldrich.https://sigmaaldrich.com[1] Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. https://pubs.acs.org

Sources

Application

Application Note: Molecular Docking Protocols for 3,3-Diethylazetidine-2,4-dione Derivatives as Human Neutrophil Elastase (HNE) Inhibitors

Introduction & Mechanistic Rationale Human neutrophil elastase (HNE, E.C. 3.4.21.37) is a 30 kDa serine protease secreted by neutrophils during inflammatory responses. Dysregulation of HNE is a primary driver of extracel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Human neutrophil elastase (HNE, E.C. 3.4.21.37) is a 30 kDa serine protease secreted by neutrophils during inflammatory responses. Dysregulation of HNE is a primary driver of extracellular matrix degradation in diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and various malignancies 1.

Recently, azetidine-2,4-diones (also known as 4-oxo-β-lactams) have emerged as highly potent, nanomolar inhibitors of HNE 2. The 3,3-diethyl substitution on the azetidine ring is a critical pharmacophore: the diethyl groups drive optimal hydrophobic packing within the S1 subpocket of HNE. This initial non-covalent anchoring precisely positions the electrophilic carbonyl of the azetidine-2,4-dione adjacent to the catalytic Ser195.

The Causality of Covalent Docking: Standard rigid-receptor docking algorithms often fail to predict the efficacy of these compounds because they only model non-covalent shape complementarity. The true mechanism of action involves the formation of a covalent bond between the active site Ser195 and the azetidine-2,4-dione moiety, resulting in the acylation of the enzyme and the opening of the ligand's ring 1. Therefore, computational protocols must utilize covalent docking to evaluate the transition-state energy and the geometry of the resulting acyl-enzyme intermediate.

Experimental Workflow

HNE_Docking_Workflow cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Covalent Docking cluster_analysis Phase 3: Pose Evaluation LIG Ligand Processing 3,3-Diethylazetidine-2,4-diones (3D Conformer Generation) DEF Define Reaction Parameters Target: Ser195 Hydroxyl Warhead: Azetidine Carbonyl LIG->DEF PROT HNE Protein Prep (PDB ID: 1HNE) Optimize H-bond Network PROT->DEF DOCK Docking Execution (Michaelis Complex & Acyl-Enzyme Formation) DEF->DOCK SCORE Scoring & Energetics (ΔG binding correlation) DOCK->SCORE INTERACT Interaction Profiling (His57, Ser195, Arg217, Oxyanion Hole) SCORE->INTERACT

Caption: Computational workflow for covalent docking of azetidine-2,4-diones to HNE.

Step-by-Step Computational Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Each phase contains an internal checkpoint to prevent the propagation of structural artifacts.

Phase 1: Protein and Ligand Preparation
  • Protein Retrieval & Refinement: Import the high-resolution crystal structure of HNE (e.g., PDB ID: 1HNE) into your molecular modeling suite. Remove non-essential crystallographic waters, but retain structural waters deep within the S1/S2 pockets if they bridge ligand interactions.

  • Catalytic Triad Optimization (Critical Causality): The HNE catalytic triad consists of Ser195, His57, and Asp102 3. You must manually verify the tautomeric state of His57. It must be protonated at the Nε2 position (neutral state) to act as a general base that abstracts the proton from the Ser195 hydroxyl group during the nucleophilic attack.

    • Validation Checkpoint 1: Run a Ramachandran plot and an H-bond network optimization tool (e.g., PROPKA at pH 7.4). If the distance between His57-Nε2 and Ser195-Oγ exceeds 3.5 Å, the structure is not properly relaxed for covalent docking.

  • Ligand Processing: Generate 3D conformations for the 3,3-diethylazetidine-2,4-dione derivatives. Assign Gasteiger or AM1-BCC partial charges.

    • Validation Checkpoint 2: Ensure the azetidine ring is closed in the input structures and that the 3,3-diethyl groups do not exhibit severe steric clashes (internal energy < 10 kcal/mol).

Phase 2: Covalent Docking Execution
  • Define the Reaction Warhead: In your covalent docking module (e.g., Schrödinger CovDock or AutoDock4Zn), define the nucleophilic residue as Ser195.

  • Set the Reaction SMARTS: Define the reaction SMARTS pattern for the azetidine-2,4-dione. The reaction dictates that the Ser195-Oγ attacks the C4 carbonyl carbon of the azetidine ring, leading to the cleavage of the C4-N1 bond.

  • Run the Simulation: Execute the docking protocol. The algorithm will first dock the ligand non-covalently to form the pre-reaction Michaelis complex, then simulate the covalent bond formation, and finally minimize the resulting acyl-enzyme intermediate.

Phase 3: Pose Evaluation and Validation
  • Scoring: Rank the poses based on their apparent binding affinity (ΔG) and covalent docking score. The inhibition properties of these compounds correlate directly with the energy level of the substrates during the reaction with Ser195 4.

  • Interaction Profiling: Analyze the top poses for critical stabilizing interactions. The strongest interactions should occur between the azetidine-2,4-dione group and amino acids Ser195, Arg217, and His57 5.

    • Validation Checkpoint 3: Re-dock a known covalent reference inhibitor (e.g., Sivelestat). The RMSD of the predicted pose compared to its known binding mode must be < 2.0 Å to validate the grid parameters.

Quantitative Data & Interaction Profiling

The efficacy of 3,3-diethylazetidine-2,4-dione derivatives has been validated in vitro, demonstrating nanomolar inhibition and broad-spectrum antiproliferative activity against human cancer cell lines (e.g., A549, MV4-11) by inducing cell cycle arrest and apoptosis 4.

Table 1: Inhibitory Profile of Representative 3,3-Diethylazetidine-2,4-dione Derivatives

Compound IDScaffold ModificationIC50 (nM)Primary Interacting ResiduesMechanism of Action
3c Thiazole-linked derivative35.02Ser195, His57, Arg217Mixed / Covalent Acylation
3e Thiazole-linked derivative40.10Ser195, His57, Arg217Mixed / Covalent Acylation
3h Thiazole-linked derivative44.59Ser195, His57, Arg217Mixed / Covalent Acylation
Sivelestat Reference Inhibitor~40.00Ser195, His57Competitive Acylation

Data summarized from recent structure-activity relationship studies on HNE inhibitors 4.

Conclusion

Molecular docking of 3,3-diethylazetidine-2,4-diones against HNE requires a paradigm shift from traditional non-covalent docking to transition-state and covalent intermediate modeling. By strictly controlling the protonation state of the catalytic triad (specifically His57) and defining the correct ring-opening reaction parameters, researchers can accurately predict the binding affinities of these highly potent, nanomolar elastase inhibitors.

References

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Information on EC 3.4.21.37 - leukocyte elastase and Organism(s) Homo sapiens and UniProt Accession P08246 Source: BRENDA Enzyme Database URL:[Link]

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity Source: PubMed Central (PMC) URL:[Link]

  • Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action Source: PubMed (Bioorganic Chemistry) URL:[Link]

  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors Source: ResearchGate URL:[Link]

  • Synergistic and Antagonistic Mechanisms of Arctium lappa L. Polyphenols on Human Neutrophil Elastase Inhibition: Insights from Molecular Docking and Enzymatic Kinetics Source: MDPI (Molecules) URL:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Testing of Human Neutrophil Elastase (HNE) Inhibitors

Introduction: The Rationale for In Vivo HNE Inhibitor Testing Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for In Vivo HNE Inhibitor Testing

Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of invading pathogens, its dysregulated activity is a key driver in the pathology of numerous inflammatory diseases.[1][2] In conditions such as Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and Cystic Fibrosis (CF), an overabundance of neutrophils in tissues leads to excessive HNE release.[1][3] This overwhelms endogenous antiprotease defenses, leading to the destructive breakdown of extracellular matrix components, like elastin, and the perpetuation of the inflammatory cascade.[3][4] Consequently, inhibiting HNE is a promising therapeutic strategy for these debilitating conditions.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of appropriate animal models for the in vivo evaluation of HNE inhibitors. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data packages suitable for preclinical assessment.

Strategic Selection of Animal Models

The choice of an animal model is paramount and should be dictated by the specific therapeutic indication and the scientific question being addressed. No single model perfectly recapitulates all aspects of human disease; therefore, a thorough understanding of the strengths and limitations of each is essential.[6]

Acute Lung Injury (ALI) and ARDS Models

ALI/ARDS are characterized by acute, diffuse inflammatory lung injury, leading to increased alveolar-capillary permeability and severe hypoxemia.[6] Neutrophil infiltration and HNE activity are central to this process.[1]

  • Lipopolysaccharide (LPS)-Induced ALI : This is the most widely used model due to its simplicity, reproducibility, and robust inflammatory response.[7][8] Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, mimicking key features of sepsis-induced ALI.[7][8] This model is ideal for evaluating the anti-inflammatory efficacy of HNE inhibitors.

  • Elastase-Induced Lung Injury : Direct instillation of elastase into the lungs of rodents induces emphysema-like changes, including alveolar destruction and airspace enlargement.[9][10] This model is particularly useful for studying the direct destructive effects of elastase and the protective capacity of inhibitors against structural lung damage.[9][10]

Chronic Obstructive Pulmonary Disease (COPD) Models

COPD is a progressive disease characterized by airflow limitation and is often associated with chronic inflammation and emphysema.[11]

  • Cigarette Smoke (CS) Exposure Models : Chronic exposure of mice or guinea pigs to cigarette smoke is considered the gold-standard model for COPD as it reflects the primary etiological factor in humans.[12] These models develop features of chronic inflammation, airway remodeling, and emphysema over an extended period.[12] They are suitable for testing the long-term efficacy of HNE inhibitors on disease progression.

  • Elastase-Induced Emphysema : As mentioned above, this model is also used to study the emphysematous component of COPD.[10][11] Repeated, low-dose instillations of elastase can produce a more chronic and progressive disease phenotype.[9]

Cystic Fibrosis (CF) Models

CF is a genetic disorder characterized by defective CFTR protein, leading to mucus obstruction, chronic bacterial infections, and an exaggerated inflammatory response in the lungs, with a significant neutrophilic component.[13]

  • Cftr Knockout and Mutant Mouse Models : Several genetically engineered mouse models exist that lack or have a mutated Cftr gene.[14] While these mice do not spontaneously develop the severe lung disease seen in humans, they exhibit other CF-like phenotypes and can be used in conjunction with a secondary inflammatory or infectious challenge (e.g., Pseudomonas aeruginosa) to study the efficacy of HNE inhibitors in a relevant genetic context.[14][15]

Table 1: Comparative Overview of Key Animal Models

Model Inducing Agent Key Pathological Features Primary Application for HNE Inhibitor Testing Strengths Limitations
LPS-Induced ALI Lipopolysaccharide (LPS)Acute neutrophilic inflammation, pulmonary edema, pro-inflammatory cytokine release.[7][8]Evaluating acute anti-inflammatory effects.High reproducibility, rapid onset, technically straightforward.[16]Does not fully mimic the complex etiology of clinical ARDS.[6]
Elastase-Induced Emphysema Porcine Pancreatic Elastase (PPE)Alveolar destruction, airspace enlargement, loss of lung elasticity.[9][10]Assessing protection against structural lung damage.Directly tests the impact of elastase, rapid development of emphysema.[10]Bypasses the initial inflammatory triggers of emphysema.[12]
Cigarette Smoke Exposure Cigarette SmokeChronic inflammation, airway remodeling, progressive emphysema, oxidative stress.[12]Evaluating long-term efficacy on COPD progression.High etiological relevance to human COPD.[12]Time-consuming, requires specialized equipment, variable disease severity.
Cftr Mutant Mice Genetic Modification +/- Bacterial ChallengeCF-like intestinal phenotype, exaggerated response to inflammatory stimuli.[14]Testing efficacy in a CF-relevant inflammatory environment.High genetic relevance to human CF.Lack of spontaneous severe lung disease.[10]

Experimental Workflow for In Vivo HNE Inhibitor Testing

A well-structured in vivo study is critical for obtaining meaningful and interpretable data. The following workflow provides a comprehensive framework for the preclinical evaluation of HNE inhibitors.

G cluster_0 Pre-Study Phase cluster_1 Induction & Treatment Phase cluster_2 Evaluation Phase cluster_3 Analysis Phase A Model Selection & Study Design B Acclimatization & Baseline Measurements A->B C Disease Model Induction (e.g., LPS/Elastase) B->C D HNE Inhibitor Administration (Prophylactic or Therapeutic) C->D E Pharmacokinetic (PK) Sampling D->E F Pharmacodynamic (PD) & Efficacy Readouts D->F E->F G Terminal Procedures & Tissue Collection F->G H BALF Analysis G->H I Lung Histopathology G->I J Biochemical Assays (MPO, Cytokines) G->J K Data Analysis & Interpretation H->K I->K J->K

Figure 1: General experimental workflow for in vivo HNE inhibitor testing.

Detailed Protocols

Protocol 1: LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of ALI via intratracheal instillation of LPS, a robust and reproducible method.[7][8]

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

  • Animal operating board or platform

  • Fiber optic light source

  • 22-gauge catheter or specialized mouse intubation equipment

  • Micropipettes and sterile tips

Procedure:

  • Preparation: Reconstitute LPS in sterile saline to a concentration of 1 mg/mL. The final dose will typically be between 1-5 mg/kg body weight.[8]

  • Anesthesia: Anesthetize the mouse using the chosen method. Ensure a proper plane of anesthesia is reached (lack of pedal withdrawal reflex).

  • Positioning: Place the anesthetized mouse in a supine position on the operating board, with its head tilted back to extend the neck. A suture or rubber band can be used to gently retract the upper incisors.[8]

  • Tracheal Visualization: Use a fiber optic light source to transilluminate the neck and visualize the trachea. Gently pull the tongue to one side to open the glottis.

  • Intratracheal Instillation: Carefully insert the 22-gauge catheter or intubation tube into the trachea, passing through the vocal cords.

  • LPS Administration: Instill 50 µL of the LPS solution (or saline for control animals) directly into the lungs, followed by a 100-150 µL bolus of air to ensure distribution.[8]

  • Recovery: Remove the catheter and allow the mouse to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.

Protocol 2: Administration of HNE Inhibitors

The route and timing of inhibitor administration are critical variables that depend on the compound's properties and the study's objectives.

Administration Routes:

  • Intraperitoneal (IP): A common route for systemic delivery in rodents. Volumes should not exceed 2-3 mL for a mouse.[17]

  • Oral Gavage (PO): Suitable for orally bioavailable compounds. Volumes should generally not exceed 1 mL/100g of body weight.[18]

  • Intravenous (IV): Provides immediate and complete bioavailability. Volumes are typically less than 0.2 mL via the tail vein.[17]

  • Intratracheal (IT): For direct delivery to the lungs, which may be relevant for inhaled therapeutics.

  • Subcutaneous (SC): Allows for slower, more sustained absorption. Volumes should be less than 2-3 mL, divided into multiple sites if necessary.[17]

Dosing Regimen:

  • Prophylactic: The inhibitor is administered before the induction of lung injury. This assesses the compound's ability to prevent the onset of inflammation and damage.

  • Therapeutic: The inhibitor is administered after the induction of lung injury. This more clinically relevant approach evaluates the compound's ability to treat existing disease.

Table 2: Example HNE Inhibitors and In Vivo Dosing Regimens

Inhibitor Animal Model Route of Administration Dosage Timing Reference
Sivelestat (ONO-5046) Mouse Bilateral Nephrectomy ALIIV10 mg/kgPost-injury[9]
Sivelestat (ONO-5046) Hamster Endotoxin Inhalation ALIIP10-100 mg/kgPre- or Post-injury[3]
GW311616A Mouse AtherosclerosisOral30 mg/kg/dayChronic[19]
BMS-470539 Mouse LPS-induced ALISC18.47 mg/kg1 hour pre-LPS[20]
Ursolic Acid Mouse Smoke-induced Lung InflammationIP10-100 mg/kg[21]

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments

Understanding the relationship between drug exposure (PK) and its pharmacological effect (PD) is crucial for optimizing dosing regimens.

Pharmacokinetic (PK) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the HNE inhibitor.[22]

Protocol 3: Serial Blood Sampling in Mice

  • Following inhibitor administration, collect small blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Samples can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Quantify the concentration of the inhibitor and any major metabolites using a validated bioanalytical method, typically LC-MS/MS.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[11]

Pharmacodynamic (PD) Analysis

PD assays measure the biological effect of the inhibitor on its target.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL is a minimally invasive procedure to sample the cellular and fluid components of the lung lining. It is a primary endpoint for assessing lung inflammation.[23]

Protocol 4: Bronchoalveolar Lavage (BAL) in Mice

  • Euthanize the mouse via an approved method.

  • Expose the trachea and make a small incision.

  • Insert a catheter into the trachea and secure it.

  • Instill a known volume of sterile PBS (e.g., 2 x 1 mL) into the lungs and gently aspirate the fluid.[16]

  • Pool the recovered BAL fluid (BALF) and keep it on ice.

  • Centrifuge the BALF to separate the cells from the supernatant.

  • Cell Analysis: Resuspend the cell pellet, perform a total cell count (e.g., using a hemocytometer), and prepare cytospins for differential cell counting (e.g., Wright-Giemsa stain) to quantify neutrophils, macrophages, and lymphocytes.[16][23]

  • Supernatant Analysis: Use the supernatant to measure total protein (an indicator of vascular permeability), cytokine levels (e.g., TNF-α, IL-6 via ELISA), and HNE activity.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates serves as a quantitative index of neutrophil infiltration.[7][8]

Protocol 5: MPO Assay in Lung Tissue

  • Perfuse the lungs with PBS to remove blood.

  • Homogenize a known weight of lung tissue in a suitable buffer.[7]

  • Centrifuge the homogenate and resuspend the pellet in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide).[7]

  • Subject the suspension to a freeze-thaw cycle to lyse the cells.

  • Centrifuge again and collect the supernatant.

  • Measure MPO activity by adding a substrate (e.g., O-dianisidine dihydrochloride and H2O2) and measuring the change in absorbance at 460 nm over time.[7]

Histopathological Evaluation

Histology provides a qualitative and semi-quantitative assessment of lung injury, serving as a crucial endpoint to visualize the effects of the HNE inhibitor on tissue architecture.[24]

Protocol 6: Lung Tissue Processing and Scoring

  • Fixation: After euthanasia and BAL, perfuse the lungs with PBS and then inflate them with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure (e.g., 20-25 cm H2O) to preserve alveolar structure.

  • Processing: Excise the lungs, immerse them in fixative, and then process for paraffin embedding.

  • Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Histological Scoring: A pathologist, blinded to the treatment groups, should score the slides based on a semi-quantitative scoring system. A common system evaluates several features of lung injury:[23][25]

    • Neutrophil infiltration (in alveolar and interstitial spaces)

    • Presence of hyaline membranes

    • Proteinaceous debris in the airspaces

    • Alveolar septal thickening

    • Hemorrhage

    • Atelectasis

Each feature is scored on a scale (e.g., 0-4, from absent to severe), and a total lung injury score is calculated.[24]

G cluster_patho Pathophysiological Cascade HNE Dysregulated HNE Activity Inhibitor HNE Inhibitor HNE->Inhibitor Inhibition ECM ECM Degradation (Elastin, Collagen) HNE->ECM Cytokines Pro-inflammatory Cytokine Release HNE->Cytokines Neutrophil Neutrophil Infiltration Neutrophil->HNE Injury Tissue Injury & Edema ECM->Injury Cytokines->Neutrophil Permeability Increased Vascular Permeability Cytokines->Permeability Permeability->Injury

Sources

Application

Application Note: High-Throughput Spectrofluorimetric Quantification of Human Neutrophil Elastase (HNE) Activity

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and kinetic data interpretation. Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and kinetic data interpretation.

Introduction & Mechanistic Rationale

Human Neutrophil Elastase (HNE, E.C. 3.4.21.37) is a 25–30 kDa serine protease stored within the azurophilic granules of neutrophils. While it is a critical component of the innate immune system responsible for degrading engulfed pathogens, the dysregulated extracellular release of HNE is a primary driver of tissue destruction in severe inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis[1],[2].

For drug development professionals screening novel anti-inflammatory compounds, the accurate quantification of HNE activity is paramount. The current gold standard for high-throughput, real-time kinetic monitoring is the spectrofluorimetric assay utilizing the fluorogenic peptide substrate MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC) [3],[4].

The Causality of the Assay Design

The selection of the MeOSuc-AAPV-AMC substrate is not arbitrary; it is a direct mimic of the natural cleavage site found in elastin. HNE possesses a highly specific active site pocket (S1-S4 subsites) that preferentially accommodates aliphatic amino acids. The tetrapeptide sequence Ala-Ala-Pro-Val (AAPV) perfectly maps to this pocket.

Upon binding, the catalytic triad of HNE hydrolyzes the amide bond between the Valine residue and the AMC fluorophore. In its conjugated state, the fluorescence of AMC is heavily quenched by the peptide bond. Enzymatic cleavage liberates the free AMC molecule, instantly restoring its fluorescence (Excitation: 380 nm / Emission: 460 nm)[5],[6]. This "turn-on" mechanism allows scientists to measure the initial reaction velocity ( V0​ ) in real-time, providing a direct, linear correlation to the concentration of active enzyme.

G Substrate MeOSuc-AAPV-AMC (Non-Fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Human Neutrophil Elastase (HNE) Enzyme->Complex Catalysis Peptide MeOSuc-AAPV (Cleaved Peptide) Complex->Peptide Hydrolysis Fluorophore AMC Fluorophore (Highly Fluorescent) Ex: 380nm / Em: 460nm Complex->Fluorophore Release

Fig 1. Catalytic cleavage of MeOSuc-AAPV-AMC by HNE releasing the fluorescent AMC reporter.

Reagents and Materials

To ensure a self-validating and robust assay, the physicochemical properties of HNE must be actively managed. HNE is a highly basic protein (pI ~10), making it extremely prone to non-specific adsorption to the hydrophobic walls of plastic microplates.

  • Enzyme: Recombinant Human Neutrophil Elastase (e.g., CHO-derived, >95% purity)[4].

  • Substrate: MeOSuc-AAPV-AMC (CAS 72252-90-5), prepared as a 10 mM stock in anhydrous DMSO[3],[4].

  • Assay Buffer: 50 mM Tris-HCl, 500 mM to 1 M NaCl, 0.05% (w/v) Brij-35 (or Tween-20), pH 7.5[5],[4].

    • Expert Insight: The inclusion of high ionic strength (1 M NaCl) and a non-ionic detergent (0.05% Brij-35) is critical. Omitting these will result in rapid enzyme loss to the plate surface, leading to artifactually low activity readings and poor assay reproducibility[4].

  • Reference Inhibitor: Sivelestat (competitive inhibitor) or Alvelestat, prepared in DMSO[7],[6],[8].

  • Microplates: 96-well or 384-well black, flat-bottom microplates (e.g., Nunc F16 Black Maxisorp) to minimize optical cross-talk[4].

Experimental Protocol: Self-Validating Kinetic Assay

This step-by-step methodology is designed to capture the linear velocity phase of the enzyme, avoiding the pitfalls of endpoint assays which cannot detect substrate depletion.

Step 1: Reagent Preparation
  • Enzyme Working Solution: Dilute active HNE in Assay Buffer to a concentration of 1 to 2 ng/µL. Keep on ice to prevent autolytic degradation[4].

  • Substrate Working Solution: Dilute the MeOSuc-AAPV-AMC stock in Assay Buffer to a 2X working concentration of 200 µM (yielding a final well concentration of 100 µM)[4]. Protect from ambient light.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation[9].

Step 2: Assay Setup (96-Well Format)

A trustworthy assay must be self-validating. You must include appropriate blanks to monitor the autohydrolysis of the AMC substrate.

  • Substrate Blank Wells (Background): Add 50 µL Assay Buffer + 50 µL 2X Substrate[4].

  • Positive Control Wells (100% Activity): Add 50 µL HNE Working Solution + 50 µL 2X Substrate.

  • Inhibitor Test Wells: Add 25 µL HNE Working Solution + 25 µL Test Compound. Incubate for 30 minutes at 25°C to 37°C. Causality: This pre-incubation step is vital to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive binding[8]. Following incubation, initiate the reaction by adding 50 µL of 2X Substrate.

Step 3: Kinetic Measurement
  • Immediately transfer the microplate to a fluorescence microplate reader.

  • Configure the reader for Excitation: 380 nm / Emission: 460 nm (top read)[5],[4].

  • Record the Relative Fluorescence Units (RFU) every 30 to 60 seconds for 10 to 30 minutes at 37°C[5],[4].

Workflow Step1 1. Reagent Prep Buffer, Enzyme, Substrate Step2 2. Pre-Incubation HNE + Inhibitor (30 min) Step1->Step2 Step3 3. Substrate Addition Initiate Reaction Step2->Step3 Step4 4. Kinetic Read Ex 380nm / Em 460nm Step3->Step4 Step5 5. Data Analysis Calculate Vmax & IC50 Step4->Step5

Fig 2. Step-by-step experimental workflow for the HNE spectrofluorimetric kinetic assay.

Data Presentation & Interpretation

To determine the inhibitory efficacy of a compound, extract the slope ( Δ RFU/min) from the strictly linear portion of the kinetic curve.

Equation for Residual Activity: % Residual Activity=(SlopeControl​−SlopeBlank​SlopeInhibitor​−SlopeBlank​​)×100

Plot the % Residual Activity against the log concentration of the inhibitor to derive the IC50​ using non-linear regression analysis.

Quantitative Benchmarks

The following table summarizes expected kinetic parameters and IC50​ values for standard reference compounds used to validate this assay system:

Parameter / CompoundValue / IC50​ Mechanism / NotesReference
Substrate Km​ (MeOSuc-AAPV-AMC)~362 µMFluorogenic peptide substrate affinity.[6]
Sivelestat 4.6 nMHighly potent, competitive HNE inhibitor.[7],[8]
Alvelestat (AZD9668) 7.9 nMOrally bioavailable, selective HNE inhibitor.[6]
Ursolic Acid 5.32 µMNaturally occurring reference inhibitor.[9]

Expert Troubleshooting & Optimization

As an application scientist, I frequently observe the following failure modes in protease assay development. Mitigate them using these field-proven strategies:

  • Inner Filter Effect (IFE): At substrate concentrations exceeding 200 µM, the un-cleaved substrate and the liberated AMC fluorophore can absorb the excitation/emission light, artificially depressing the apparent reaction rate. Keep final substrate concentrations near or slightly below the Km​ (~130–362 µM depending on exact buffer conditions) to ensure linear optical responses[6].

  • Lysate Interference in Ex Vivo Models: When measuring HNE activity in crude neutrophil lysates (e.g., isolated PMNs or U937 cell lines), be aware that other serine proteases (like Proteinase 3) exhibit promiscuity and can partially cleave the AAPV sequence. Always run a parallel control treated with a highly specific HNE inhibitor (like Sivelestat) to subtract non-HNE background cleavage[5].

  • Endpoint vs. Kinetic Reads: Never rely solely on an endpoint read for a novel compound. If a highly active enzyme depletes the substrate before the endpoint is reached (entering the plateau phase), the calculated velocity will be artificially low, leading to false-positive inhibitor classifications. Continuous kinetic monitoring guarantees you are measuring the true Vmax​ [2].

References

  • Reaction Biology. Elastase Protease Assay Service.7

  • Santa Cruz Biotechnology. MeOSuc-AAPV-AMC | CAS 72252-90-5.3

  • National Institutes of Health (PMC). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. (July 2024). 5

  • R&D Systems. Recombinant Human Neutrophil Elastase/ELA2 Protein, CF 9167-SE.4

  • National Institutes of Health (PMC). Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity.9

  • National Institutes of Health (PMC). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. (July 2022). 1

  • MedChemExpress. Elastase Inhibitors & Substrates.6

  • Analytical Chemistry (ACS). Non-Peptide-Based Fluorogenic Small-Molecule Probe for Elastase. (October 2013).2

  • MDPI. Polysulfone Membranes Doped with Human Neutrophil Elastase Inhibitors: Assessment of Bioactivity and Biocompatibility. (January 2023).8

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: The Causality of Azetidine Instability (Mechanistic Overview)

Technical Support Center: Stability Testing & Troubleshooting for 3,3-Diethylazetidine Solutions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Testing & Troubleshooting for 3,3-Diethylazetidine Solutions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solution-phase stability of highly strained heterocycles. 3,3-Diethylazetidine is a highly valuable building block and bioisostere in modern medicinal chemistry, offering unique conformational rigidity that can improve ligand efficiency and pharmacokinetic profiles[1]. However, the inherent ring strain of the four-membered azetidine ring makes it highly susceptible to degradation—particularly ring-opening reactions—when formulated in solution[1].

This guide provides a self-validating framework for troubleshooting, testing, and ensuring the stability of 3,3-diethylazetidine derivatives in liquid formulations. Every protocol and recommendation is rigorously grounded in mechanistic organic chemistry and ICH Q1A(R2) regulatory standards[2].

To stabilize a molecule, you must first understand how it breaks. Why do 3,3-diethylazetidines degrade in solution?

The primary degradation pathway is acid-catalyzed nucleophilic ring opening [3]. The nitrogen atom in the azetidine ring is relatively basic. In neutral to acidic environments, this nitrogen is readily protonated[4]. Protonation localizes a positive charge on the nitrogen, which exacerbates the inherent Baeyer strain of the four-membered ring and renders the adjacent carbons highly electrophilic[3].

Subsequent nucleophilic attack by solvent molecules (e.g., water, alcohols), counterions (e.g., chloride), or pendant functional groups (e.g., amides) leads to the irreversible cleavage of the C-N bond[1]. This results in the formation of acyclic amine degradants, permanently destroying the active pharmaceutical ingredient (API).

G A 3,3-Diethylazetidine (Intact Ring) B Protonation of Azetidine Nitrogen (Low pH) A->B H+ addition C Activated Intermediate (High Ring Strain) B->C Charge localization D Nucleophilic Attack (e.g., Water/Halide) C->D Ring expansion/cleavage E Ring-Opened Degradant (Acyclic Amine) D->E Irreversible degradation

Caption: Mechanism of acid-catalyzed ring opening of 3,3-diethylazetidine in solution.

Part 2: Troubleshooting Guide & FAQs

Q1: My 3,3-diethylazetidine compound shows rapid degradation during RP-HPLC analysis. How can I prevent this? Cause: Standard Reverse-Phase HPLC mobile phases often use 0.1% TFA or formic acid (pH ~2.0). At this pH, the azetidine nitrogen is fully protonated, drastically lowering the activation energy for ring-opening[1]. Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0-10.0) using a high-pH tolerant hybrid silica column. By keeping the pH near or above the pKa of the azetidine, the nitrogen remains unprotonated, preserving ring integrity during the chromatographic run.

Q2: We are observing unexpected acyclic degradants during long-term storage of our liquid formulation at 25°C. What is driving this? Cause: If the formulation contains nucleophilic excipients or buffer species (e.g., citrate, acetate) and the pH is slightly acidic, intermolecular nucleophilic attack occurs over time[3]. Alternatively, if your compound has a pendant nucleophile, it may undergo intramolecular ring-opening[1]. Solution: Formulate the solution at a physiological or slightly basic pH (pH 7.4 - 8.0) using non-nucleophilic buffers (e.g., HEPES). 3,3-diethylazetidine-2,4-dione derivatives have been shown to exhibit high stability under physiological conditions[5]. Additionally, evaluate storage at refrigerated conditions (2-8°C) to kinetically quench the degradation pathway.

Q3: What are the regulatory requirements for stability testing of these solutions according to ICH guidelines? Answer: According to the ICH Q1A(R2) guidelines, stability testing for new drug products in solution must include stress testing (forced degradation) to elucidate degradation pathways, including susceptibility to hydrolysis across a wide range of pH values[6]. For solutions stored at room temperature, long-term conditions are 25°C ± 2°C / 60% RH ± 5% RH, while accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH for 6 months[7].

Workflow Start Observe Degradation in Solution CheckPH Is pH < 5.0? Start->CheckPH AdjustPH Buffer to pH 7.0 - 8.0 (Avoid N-protonation) CheckPH->AdjustPH Yes CheckNuc Are nucleophiles present? CheckPH->CheckNuc No AdjustPH->CheckNuc ChangeSolvent Switch to non-nucleophilic solvent/buffer CheckNuc->ChangeSolvent Yes CheckTemp Is storage T > 25°C? CheckNuc->CheckTemp No ChangeSolvent->CheckTemp StoreCold Store at 2-8°C (Per ICH Q1A) CheckTemp->StoreCold Yes Stable Monitor via LC-MS (Stable Solution) CheckTemp->Stable No StoreCold->Stable

Caption: Decision tree for troubleshooting azetidine degradation in liquid formulations.

Part 3: Experimental Protocols

Protocol: ICH-Compliant Forced Degradation (Stress Testing) of 3,3-Diethylazetidine Solutions Objective: To establish a self-validating stability-indicating assay by intentionally degrading the compound to identify all potential ring-opened degradants, in accordance with ICH Q1A(R2)[6].

Step-by-Step Methodology:

  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of the 3,3-diethylazetidine compound in a chemically inert, MS-compatible solvent (e.g., LC-MS grade Acetonitrile).

  • Acid Hydrolysis Stress : Transfer 1 mL of stock to a glass HPLC vial. Add 1 mL of 0.1 M HCl. Seal and incubate at 40°C for 24 hours[4].

  • Base Hydrolysis Stress : Transfer 1 mL of stock to a glass HPLC vial. Add 1 mL of 0.1 M NaOH. Seal and incubate at 40°C for 24 hours[4].

  • Oxidative Stress : Transfer 1 mL of stock to a glass HPLC vial. Add 1 mL of 3% H₂O₂. Seal and incubate at room temperature for 24 hours.

  • Thermal/Photolytic Stress : Expose a 1 mL aliquot of the stock solution to UV/Vis light (per ICH Q1B) and elevated temperature (60°C) for 7 days.

  • Quenching : After incubation, immediately neutralize the acid/base samples (add 1 mL of 0.1 M NaOH to the acid sample, and 1 mL of 0.1 M HCl to the base sample) to halt degradation[4].

  • Analysis : Dilute all samples to 0.1 mg/mL and analyze via LC-MS/MS using a high-pH mobile phase. Look for mass shifts associated with ring-opening (e.g., +18 Da for water addition or +36 Da for HCl addition).

Part 4: Quantitative Data Presentation

Table 1: Typical Degradation Kinetics of Azetidine Derivatives under Stress Conditions

Stress ConditionReagent / EnvironmentTemp (°C)Expected Half-Life (T₁/₂)Primary Degradant Type
Acidic 0.1 M HCl (pH 1.0)40°C< 2 hoursAcyclic amino-alcohol / amino-chloride
Mild Acidic Acetate Buffer (pH 4.5)40°C12 - 24 hoursAcyclic amino-alcohol
Physiological HEPES Buffer (pH 7.4)37°C> 14 daysStable (Minimal degradation)
Basic 0.1 M NaOH (pH 13.0)40°C> 7 daysStable (Ring unprotonated)
Oxidative 3% H₂O₂25°C48 - 72 hoursN-oxide formation

Table 2: ICH Q1A(R2) Stability Testing Matrix for Liquid Formulations [7]

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
(Note: If significant change occurs during accelerated testing, intermediate conditions must be evaluated[7].)

Sources

Optimization

Technical Support Center: Synthesis of 3-Hydroxyazetidine Hydrochloride

Welcome to the technical support center for the synthesis of 3-hydroxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-hydroxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to the removal of by-products during this critical synthesis. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 3-hydroxyazetidine hydrochloride, particularly when using epichlorohydrin and a primary amine (e.g., benzylamine)?

A1: The synthesis of 3-hydroxyazetidine hydrochloride from epichlorohydrin and a primary amine, such as benzylamine, is a robust method. However, several by-products can arise from side reactions. The most prevalent of these is the di-addition product, di(3-chloro-2-hydroxypropyl)benzylamine. This occurs when two molecules of epichlorohydrin react with the primary amine. Additionally, oligomeric and polymeric materials can form, especially if reaction temperatures are not well-controlled. In synthetic routes involving N-benzyl protection, incomplete debenzylation can leave residual N-benzyl-3-hydroxyazetidine.[1]

Q2: How can I minimize the formation of these by-products during the reaction?

A2: Minimizing by-product formation starts with careful control of the reaction conditions.

  • Stoichiometry: Using a slight excess of the amine can help to reduce the formation of di-addition products.

  • Temperature Control: Maintaining a low and consistent reaction temperature, often between 0-5°C during the initial addition of epichlorohydrin, is crucial to prevent runaway reactions and polymerization.[2]

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. While some protocols utilize organic solvents, others have found that an aqueous medium can favor the desired cyclization.[3]

  • Order of Addition: A slow, dropwise addition of epichlorohydrin to the amine solution helps to maintain a localized excess of the amine, further suppressing the formation of di-addition by-products.

Troubleshooting Guide: By-Product Removal

This section addresses specific issues you may encounter during the purification of 3-hydroxyazetidine hydrochloride.

Scenario 1: My final product is an oil or a sticky solid and won't crystallize.

Q: I've completed the synthesis and evaporation of the solvent, but the resulting product is a viscous oil instead of the expected white solid. What's causing this and how can I induce crystallization?

A: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization.

Root Cause Analysis:

  • Residual Solvents: Incomplete removal of solvents like methanol, ethanol, or ethyl acetate can lead to an oily product.

  • Hygroscopic Nature: 3-hydroxyazetidine hydrochloride is hygroscopic and can absorb moisture from the atmosphere, resulting in a sticky or oily appearance.

  • Presence of By-products: Oligomeric by-products or residual N-protected intermediates can act as crystallization inhibitors.

Troubleshooting Protocol:

  • Thorough Drying: Ensure all solvents are removed under high vacuum. It may be beneficial to co-evaporate with a solvent in which the impurities are soluble but the product is not, such as diethyl ether or hexane, to azeotropically remove residual solvents and water.

  • Recrystallization: This is the most effective method for purification and inducing crystallization. A patent for the synthesis of 3-hydroxyazetidine hydrochloride describes a successful recrystallization process using a mixture of methanol and ethyl acetate.[4]

    • Step-by-Step Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of hot methanol.

      • Slowly add ethyl acetate to the hot solution until it becomes slightly cloudy.

      • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature.

      • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize the yield.

      • Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.

Scenario 2: My NMR spectrum shows broad peaks and a low purity of the final product.

Q: After purification, the 1H-NMR of my 3-hydroxyazetidine hydrochloride shows broad peaks and the integration suggests a purity of less than 95%. What are the likely impurities and how can I remove them?

A: Broad peaks in the NMR spectrum often indicate the presence of paramagnetic impurities (e.g., residual palladium from debenzylation) or a mixture of closely related compounds. Low purity points to the presence of unreacted starting materials or by-products.

Root Cause Analysis:

  • Residual Palladium Catalyst: If a hydrogenation step was used for debenzylation, fine particles of palladium on carbon (Pd/C) may remain in the product.[2][5]

  • Incomplete Debenzylation: Residual N-benzyl-3-hydroxyazetidine is a common impurity if the debenzylation reaction did not go to completion.

  • Oligomeric By-products: These can be difficult to remove by simple crystallization and may require chromatographic purification.

Troubleshooting Protocol:

  • Removal of Palladium:

    • Filtration: Ensure the product solution is filtered through a pad of Celite® after the hydrogenation step to remove the bulk of the catalyst. For very fine particles, a syringe filter (0.45 or 0.22 µm) can be effective.

  • Chromatographic Purification: For the removal of closely related impurities like residual N-benzyl-3-hydroxyazetidine or oligomers, column chromatography is a powerful technique.

    • Column Chromatography Protocol:

      • Stationary Phase: Silica gel is commonly used for the purification of azetidine derivatives.[6][7]

      • Mobile Phase: A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A small amount of a basic modifier like triethylamine or ammonium hydroxide may be necessary to prevent peak tailing of the amine product on the acidic silica gel.

      • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder for better separation.

      • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

      • Product Isolation: Combine the pure fractions, evaporate the solvent, and if necessary, perform a final recrystallization to obtain the pure 3-hydroxyazetidine hydrochloride.

Data Summary and Visualization

Table 1: Solvent Systems for Recrystallization of 3-Hydroxyazetidine Hydrochloride
Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Typical Ratio (v/v)Reference
MethanolEthyl Acetate1:1 to 1:5[4]
EthanolDiethyl Ether1:2 to 1:10-
WaterIsopropanol1:3 to 1:8-

Experimental Workflow Diagrams

The following diagrams illustrate the general synthesis and purification workflow for 3-hydroxyazetidine hydrochloride.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Epichlorohydrin Epichlorohydrin Reaction Ring Opening & Cyclization Epichlorohydrin->Reaction Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Reaction N_Protected_Intermediate N-Protected 3-Hydroxyazetidine Reaction->N_Protected_Intermediate Debenzylation Debenzylation (e.g., Hydrogenation) N_Protected_Intermediate->Debenzylation Crude_Product Crude 3-Hydroxyazetidine Hydrochloride Debenzylation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impure Pure_Product Pure 3-Hydroxyazetidine Hydrochloride Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of 3-hydroxyazetidine hydrochloride.

Troubleshooting_Purification Crude_Product Crude Product (Oil or Impure Solid) Check_NMR Analyze Purity (e.g., NMR, LC-MS) Crude_Product->Check_NMR Purity_High High Purity (>98%) Check_NMR->Purity_High Purity OK? Purity_Low Low Purity (<98%) Check_NMR->Purity_Low Purity Not OK? Recrystallize Recrystallize (e.g., MeOH/EtOAc) Purity_High->Recrystallize Crystallization Issue Column_Chromatography Column Chromatography (Silica, DCM/MeOH) Purity_Low->Column_Chromatography Impurity Issue Final_Product Pure Crystalline Product Recrystallize->Final_Product Column_Chromatography->Recrystallize Post-column cleanup

Caption: Decision tree for troubleshooting the purification of 3-hydroxyazetidine hydrochloride.

References

  • Głowacka, I. E., Czerwonka, D., Wielechowska, M., & Jończyk, J. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Watanabe, S., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23695-23704.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Google Patents. (1987). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.

Sources

Troubleshooting

Addressing poor cell permeability of azetidine-based inhibitors

Title: Azetidine Permeability Troubleshooting Center: From Physicochemical Liabilities to Optimized Leads Introduction: Welcome to the Technical Support Center for Azetidine-Based Inhibitors. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Azetidine Permeability Troubleshooting Center: From Physicochemical Liabilities to Optimized Leads

Introduction: Welcome to the Technical Support Center for Azetidine-Based Inhibitors. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden drop in cell permeability when incorporating azetidine rings into their scaffolds. While azetidines are fantastic structural motifs—offering reduced lipophilicity, enhanced metabolic stability, and unique exit vectors compared to piperidines or pyrrolidines—their inherent physicochemical properties can drastically hinder passive membrane diffusion. This guide is designed to deconstruct the causality behind these permeability roadblocks and provide field-proven, self-validating protocols to overcome them.

Section 1: The Root Cause of Poor Permeability

Q: Why did my compound's cell permeability plummet after replacing a piperidine with an azetidine? A: The issue stems from the high basicity of the unsubstituted azetidine ring. Azetidine has a pKa of approximately 11.29[1]. At physiological pH (7.4), the secondary amine is nearly 100% protonated. This creates a highly polar, charged species with a drastically lowered LogD7.4, which strongly resists partitioning into the lipophilic core of the cell membrane. In contrast, while piperidine is also basic (pKa ~11.22), its higher intrinsic lipophilicity (higher LogP) often compensates slightly better for the charge, whereas the smaller, more polar azetidine ring does not[2].

Q: Does the ring strain of azetidine contribute to this permeability issue? A: Indirectly, yes. The four-membered ring has significant strain (~25.4 kcal/mol). This strain alters the hybridization of the nitrogen atom, increasing its s-character compared to larger unstrained rings, which subtly influences both its basicity and its hydrogen-bond donor (HBD) capacity[2]. A strong HBD that remains unshielded will interact heavily with water molecules, increasing the desolvation penalty required for the molecule to enter the lipid bilayer.

Section 2: Strategic Modifications for Permeability Enhancement

Q: How can I modulate the pKa of the azetidine nitrogen without losing the structural benefits of the ring? A: The most effective strategy is the introduction of electron-withdrawing groups (EWGs) adjacent to the amine. Fluorination is the gold standard here. Adding a fluorine atom, or specifically a gem-difluoro motif (e.g., 3,3-difluoroazetidine), exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the nitrogen, lowering its pKa by 2 to 3 units. Consequently, a larger fraction of the drug remains neutral at physiological pH, exponentially increasing passive diffusion[3].

Q: What if fluorination disrupts my target binding? Are there alternative masking strategies? A: Yes. If the basic amine is not strictly required for a key salt bridge in your target's binding pocket, you can "mask" the amine by converting it into an amide, sulfonamide, or urea. For example, in the development of STAT3 inhibitors, converting an azetidine carboxylic acid into various amide or ester bioisosteres significantly improved cell permeability and whole-cell efficacy[4]. Alternatively, forming an Intramolecular Hydrogen Bond (IMHB) between the azetidine NH and an adjacent hydrogen-bond acceptor can shield the polar surface area (lowering EPSA), thereby enhancing permeability without altering the formal charge.

Section 3: Data Interpretation & Physicochemical Profiling

To illustrate the impact of these modifications, consider the following quantitative data summarizing the causality between structural changes, pKa, and permeability (Papp).

Table 1: Impact of Azetidine Modifications on Physicochemical Properties and Permeability

Scaffold ModificationpKa (Amine)LogD (pH 7.4)Caco-2 Papp (10⁻⁶ cm/s)Mechanistic Rationale
Unsubstituted Azetidine ~11.3-1.2< 1.0 (Low)>99.9% protonated at pH 7.4; high desolvation penalty.
3-Fluoroazetidine ~9.50.14.5 (Moderate)Inductive EWG effect lowers pKa; increases neutral fraction.
3,3-Difluoroazetidine ~7.81.416.3 (High)Strong inductive effect; ~30% neutral at pH 7.4; optimal lipophilicity[5].
N-Acyl Azetidine (Amide) N/A (Neutral)2.1> 20.0 (High)Complete masking of the basic amine; eliminates charge penalty[4].

Section 4: Experimental Troubleshooting & Methodologies

To ensure trustworthiness in your data, your permeability assays must be self-validating. Below is the standardized protocol for evaluating azetidine permeability using the Caco-2 Bidirectional Assay.

Protocol: Caco-2 Bidirectional Permeability Assay Objective: To quantify the apparent permeability (Papp) and determine if the azetidine derivative is a substrate for efflux transporters (e.g., P-gp), which is common for basic amines.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter membranes in 24-well Transwell plates at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers.

  • Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Self-Validation Check: Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to ensure monolayer integrity (permeability should be < 1 × 10⁻⁶ cm/s).

  • Compound Preparation: Dissolve the azetidine inhibitor in DMSO (stock 10 mM). Dilute in transport buffer (HBSS with 10 mM HEPES, pH 7.4) to a final dosing concentration of 10 µM (final DMSO ≤ 1%).

  • Dosing (Bidirectional):

    • Apical to Basolateral (A→B): Add 0.2 mL of compound solution to the apical chamber. Add 0.8 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 0.8 mL of compound solution to the basolateral chamber. Add 0.2 mL of blank buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from both the donor and receiver compartments at t=0 and t=120 min. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation:

    • Calculate Papp = (dQ/dt) / (C₀ × A), where dQ/dt is the mass transfer rate, C₀ is the initial concentration, and A is the membrane surface area.

    • Calculate Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2.5 indicates significant active efflux.

Section 5: Visual Workflows & Logic Maps

To further assist in your troubleshooting, refer to the following logic maps.

G A Azetidine Hit Poor Permeability B Identify Root Cause (pKa ~11.3, High Polarity) A->B C1 Modulate pKa (Add EWGs: F, CF3) B->C1 C2 Mask Amine (Amides, Sulfonamides) B->C2 C3 Reduce HBDs (Alkylations, IMHB) B->C3 D1 Measure pKa & LogD C1->D1 C2->D1 C3->D1 D2 Caco-2 / PAMPA Assay D1->D2 E Optimized Lead (High Permeability) D2->E

Caption: Logical workflow for diagnosing and optimizing azetidine cell permeability.

Caco2 S1 Step 1: Cell Culture Seed Caco-2 cells on Transwell S2 Step 2: Monolayer Integrity Check TEER > 250 ohm*cm2 S1->S2 S3 Step 3: Dosing Add 10 µM compound to Apical S2->S3 S4 Step 4: Incubation 37°C, 5% CO2 for 2 hours S3->S4 S5 Step 5: Sampling & LC-MS/MS Quantify Apical and Basolateral S4->S5 S6 Step 6: Calculate Papp Determine Efflux Ratio (ER) S5->S6

Caption: Step-by-step Caco-2 bidirectional permeability assay workflow.

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.BenchChem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.eScholarship.
  • Azetidine.Wikipedia.

Sources

Optimization

Enhancing the selectivity of 3,3-diethylazetidine HNE inhibitors

Welcome to the Technical Support & Troubleshooting Center for 3,3-Diethylazetidine HNE Inhibitors . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 3,3-Diethylazetidine HNE Inhibitors .

As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the unique biochemical and kinetic challenges associated with 4-oxo- β -lactam (azetidine-2,4-dione) scaffolds. This guide moves beyond basic protocols, focusing on the causality behind experimental anomalies and providing self-validating workflows to ensure robust data when targeting Human Neutrophil Elastase (HNE).

I. Fundamental Mechanisms & Selectivity FAQs

Q1: Why is the 3,3-diethyl substitution critical for HNE selectivity, and how does it affect my structure-activity relationship (SAR) assays? The Science: HNE is a serine protease with a uniquely large, hydrophobic S1 binding pocket compared to related proteases like Porcine Pancreatic Elastase (PPE). The gem-diethyl group at the C-3 position of the 4-oxo- β -lactam ring acts as a precise spatial "key" that optimally fills this S1 pocket [1]. The Impact: If you substitute this with gem-dimethyl or ethyl/benzyl groups, you will observe a dramatic drop in the second-order rate constant ( kinact​/KI​ ). The 3,3-diethyl modification increases the rate of HNE inactivation by up to 3 orders of magnitude compared to PPE [1], driving both potency and selectivity.

Q2: My compounds are showing high cross-reactivity with Proteinase 3 (PR3). Is this a structural flaw? The Science: Dual inhibition of HNE and PR3 is a common artifact because their primary specificity sites share high structural homology [1]. Both are neutrophil serine proteases involved in inflammatory pathways. The Fix: To enhance HNE selectivity over PR3, focus on the N-aryl substituents. Modifying the electron-withdrawing capabilities at the N-(4-aryl) position of the 3,3-diethylazetidine-2,4-dione scaffold alters the rate of enzyme acylation (governed by a Hammett ρ -value of ~0.65) [2]. Highly reactive scaffolds tend to lose selectivity; tuning this reactivity is key to differentiating between HNE and PR3.

Fig 1: Mechanism-based covalent acylation of HNE Ser195 by 3,3-diethylazetidine-2,4-diones.

II. Troubleshooting Experimental Anomalies

Issue 1: Inconsistent IC 50​ values across different assay runs.

  • Causality: 3,3-diethylazetidine-2,4-diones are time-dependent, mechanism-based inhibitors (suicide inhibitors) [3]. They form a reversible Michaelis complex before covalently acylating the active site Ser195. Standard IC 50​ assays assume rapid equilibrium. If your pre-incubation time varies between runs, your apparent IC 50​ will fluctuate wildly.

  • Resolution: Abandon standard IC 50​ calculations for final lead characterization. Instead, use the progress curve method to calculate the true kinetic parameters: the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ). Ensure a strict, automated pre-incubation time (e.g., exactly 10 minutes) for all screening plates.

Issue 2: Rapid loss of compound activity in the assay buffer.

  • Causality: While 4-oxo- β -lactams are significantly more stable than their 3-oxo- β -sultam predecessors, the β -lactam ring remains susceptible to base-catalyzed hydrolysis (hydroxide-ion attack resulting in S-N fission) [2].

  • Resolution: Verify your buffer pH. The assay must be strictly maintained at pH 7.4 to 7.5. Even a slight drift to pH 8.0 can exponentially increase the alkaline hydrolysis of the inhibitor before it ever reaches the enzyme.

Issue 3: High background fluorescence or non-linear progress curves.

  • Causality: The standard fluorogenic substrate (MeOSuc-AAPV-AMC) releases AMC (7-amino-4-methylcoumarin), which is highly sensitive to inner-filter effects or quenching by highly conjugated N-aryl thiazole derivatives [4]. Furthermore, substrate depletion causes non-linearity.

  • Resolution: Run a "substrate-only + inhibitor" control well to subtract background quenching. Ensure substrate conversion remains below 10% during the kinetic read to maintain steady-state assumptions.

III. Quantitative Selectivity & Kinetic Benchmarks

To evaluate whether your synthesized compounds are performing optimally, compare your kinetic data against these established benchmarks for 3,3-diethylazetidine-2,4-diones[1, 4].

Target EnzymeInhibitor ClassTypical IC 50​ / Ki​ kinact​/KI​ ( M−1s−1 )Selectivity Mechanism
HNE 3,3-diethylazetidine35 – 300 nM 2.4×105 to 6.6×105 Optimal gem-diethyl fit in large S1 pocket
PR3 3,3-diethylazetidine1 – 5 μ M ∼103 to 104 Time-dependent cross-reactivity
PPE 3,3-diethylazetidine> 50 μ M <102 Steric clash in smaller S1 pocket
Cathepsin G 3,3-diethylazetidineInactiveN/AExcluded by primary specificity site

IV. Self-Validating Protocol: Time-Dependent Kinetic Profiling

This protocol is designed with built-in validation steps to ensure that the time-dependent nature of the 3,3-diethylazetidine scaffold is accurately captured.

Reagents Required:

  • Assay Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 0.05% Tween-20 (Tween prevents non-specific enzyme adsorption to the microplate).

  • Enzyme: Human Neutrophil Elastase (HNE), final well concentration ~10 nM.

  • Substrate: MeOSuc-AAPV-AMC (prepare 10 mM stock in DMSO).

Step-by-Step Methodology:

  • Inhibitor Titration: Prepare a 7-point serial dilution of the 3,3-diethylazetidine inhibitor in 100% DMSO.

  • Reaction Assembly: In a black 96-well microplate, add 80 μ L of Assay Buffer, 10 μ L of HNE solution, and 5 μ L of the inhibitor dilutions.

    • Self-Validation Control: Include a vehicle control (5 μ L DMSO) to establish V0​ (uninhibited velocity) and a positive control (e.g., Sivelestat) [4].

  • Pre-Incubation: Seal the plate and incubate at 37°C for exactly 15 minutes. Do not deviate from this time across replicates.

  • Reaction Initiation: Rapidly add 5 μ L of the fluorogenic substrate (final concentration 50 μ M) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer to a microplate reader. Record fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 30 minutes at 37°C.

  • Data Extraction: Plot fluorescence vs. time. Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract kobs​ . Plot kobs​ vs.[Inhibitor] to calculate kinact​ and KI​ .

Fig 2: Self-validating experimental workflow for time-dependent kinetic profiling.

V. References

  • Mulchande, J., et al. "4-Oxo- β -lactams (Azetidine-2,4-diones) Are Potent and Selective Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, vol. 52, no. 22, 2009, pp. 7308-7314. Available at:[Link]

  • Mulchande, J., et al. "Azetidine-2,4-diones (4-Oxo- β -lactams) as Scaffolds for Designing Elastase Inhibitors." Journal of Medicinal Chemistry, vol. 51, no. 6, 2008, pp. 1783-1790. Available at:[Link]

  • Finke, P. E., et al. "Functionalized N-aryl azetidinones as novel mechanism-based inhibitors of neutrophil elastase." Biochemistry, 1995. Available at: [Link](Note: General mechanism reference for functionalized azetidinones)

  • Donarska, B., et al. "Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity." International Journal of Molecular Sciences, vol. 23, no. 14, 2022, p. 7566. Available at:[Link]

Reference Data & Comparative Studies

Validation

IC50 values of 3,3-diethylazetidine-based HNE inhibitors

Comparative Guide: IC50 Profiling of 3,3-Diethylazetidine-Based HNE Inhibitors Executive Summary Human Neutrophil Elastase (HNE) is a heavily targeted serine protease implicated in inflammatory pathologies (e.g., COPD, A...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: IC50 Profiling of 3,3-Diethylazetidine-Based HNE Inhibitors

Executive Summary

Human Neutrophil Elastase (HNE) is a heavily targeted serine protease implicated in inflammatory pathologies (e.g., COPD, ARDS) and tumor progression[1]. The development of 4-oxo- β -lactam derivatives, specifically 3,3-diethylazetidine-2,4-diones, has introduced a highly potent class of nanomolar HNE inhibitors[2]. This guide objectively compares the IC50 performance, structural mechanics, and antiproliferative properties of 3,3-diethylazetidine-based inhibitors against established alternatives like Sivelestat, N-benzoylindazoles, and Phthalimide-based thiazoles.

Structural Causality: Why 3,3-Diethylazetidine?

The 2-azetidinone ( β -lactam) core acts as a potent acylating agent for the catalytic Ser195 residue of HNE[1]. However, unsubstituted β -lactams suffer from poor stability and off-target reactivity.

The introduction of a 3,3-diethyl substitution provides critical steric hindrance. This modification shields the β -lactam ring from premature aqueous hydrolysis while optimally aligning the molecule within the hydrophobic S1 pocket of HNE[2]. Recent functionalization with thiazole moieties (e.g., compounds 3c, 3e, 3h) has further enhanced binding affinity, resulting in a mixed mechanism of action. These inhibitors can bind both the free enzyme and the enzyme-substrate complex, with their inhibitory potency heavily dependent on the energy level of the ligand's alignment with Ser195[1].

Comparative IC50 Analysis

To contextualize the efficacy of 3,3-diethylazetidine-2,4-diones, we compare their IC50 values against both FDA-approved and emerging preclinical HNE inhibitors.

Inhibitor ClassRepresentative CompoundTargetIC50 ValueMechanism of ActionClinical/Research Status
3,3-Diethylazetidine Thiazoles Compound 3c / 3e HNE35.02 – 44.59 nM Mixed Preclinical (Antineoplastic)[1]
N-BenzoylindazolesCompound 5bHNE~7.0 nMCompetitive / Pseudo-irreversiblePreclinical[3]
Phthalimide-based ThiazolesCompound 4cHNE12.98 µMMixedPreclinical[4]
Sivelestat (ONO-5046)SivelestatHNE~44.0 nMCompetitiveApproved (ARDS)[1]

Data Insight: The 3,3-diethylazetidine-2,4-dione thiazoles demonstrate IC50 values that are directly competitive with Sivelestat, the current clinical standard[1]. While N-benzoylindazoles exhibit lower absolute IC50 values (~7 nM)[3], the azetidine derivatives offer a unique dual-action profile by simultaneously inducing broad-spectrum antiproliferative activity.

Dual-Action Pharmacology: HNE Inhibition and Apoptosis

Unlike pure competitive inhibitors, 3,3-diethylazetidine-2,4-diones exhibit significant cytotoxicity against tumor cells expressing immunoreactive HNE[1]. The mixed inhibition of HNE triggers downstream proteolytic crosstalk, leading to G2/M phase cell cycle arrest and the activation of caspase-3-mediated apoptosis in human lung carcinoma (A549) and leukemia (MV4-11) cell lines (IC50 4.59–9.86 μM)[1].

Pathway Azetidine 3,3-Diethylazetidine-2,4-diones (Compounds 3c, 3e) HNE Human Neutrophil Elastase (HNE) Azetidine->HNE Nanomolar Affinity Ser195 Active Site (Ser195) Acylation / Mixed Inhibition HNE->Ser195 Structural Alignment CellCycle G2/M Phase Arrest Ser195->CellCycle Downstream Modulation Caspase Caspase-3 Activation Ser195->Caspase Proteolytic Crosstalk Apoptosis Tumor Cell Apoptosis (A549, MV4-11) CellCycle->Apoptosis Caspase->Apoptosis

Fig 1: Dual mechanism of 3,3-diethylazetidine-2,4-diones mediating HNE inhibition and apoptosis.

Validated Experimental Methodology: Spectrofluorimetric IC50 Determination

Accurate IC50 determination requires a self-validating kinetic assay. The following protocol utilizes the fluorogenic substrate MeOSuc-AAPV-AMC, which is highly specific for the S1-S4 subsites of HNE[1].

Step-by-Step Protocol:

  • Buffer & Enzyme Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl).

    • Causality Rule: You must add 0.05% Brij-35. Brij-35 is a non-ionic surfactant that prevents the highly cationic HNE from adsorbing to the polystyrene microplate walls, ensuring the active enzyme concentration remains constant.

  • Inhibitor Pre-Incubation: Dissolve 3,3-diethylazetidine derivatives in DMSO (ensure final assay concentration is <1% to prevent enzyme denaturation). Incubate the inhibitor with 10 nM HNE at 37°C for 15 minutes.

    • Causality Rule: This pre-incubation is mandatory for mixed/pseudo-irreversible inhibitors. It allows the formation of the initial Michaelis complex and subsequent acylation of Ser195 before introducing the competing substrate.

  • Reaction Initiation: Add 50 μM of MeOSuc-AAPV-AMC substrate to the wells.

  • Kinetic Measurement: Monitor the release of 7-amino-4-methylcoumarin (AMC) using a spectrofluorometer (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes.

  • Self-Validation & Controls:

    • Positive Control: Run Sivelestat in parallel to benchmark assay sensitivity and validate the active site integrity.

    • Background Subtraction: Include "Inhibitor + Buffer" wells without HNE to subtract any intrinsic auto-fluorescence generated by the thiazole compounds.

    • Data Analysis: Calculate initial velocities ( v0​ ) from the linear portion of the progress curves. Plot fractional activity ( vi​/v0​ ) against inhibitor concentration to derive the IC50 using non-linear regression (e.g., GraphPad Prism).

Workflow Step1 1. Reagent Prep HNE + HEPES Buffer (pH 7.5) 0.05% Brij-35 (Prevents Adsorption) Step2 2. Pre-Incubation Inhibitor + HNE at 37°C for 15 min (Allows Michaelis Complex Formation) Step1->Step2 Step3 3. Substrate Addition MeOSuc-AAPV-AMC (Fluorogenic HNE Substrate) Step2->Step3 Step4 4. Kinetic Measurement Ex: 360 nm / Em: 460 nm (Monitor AMC Release) Step3->Step4 Step5 5. Data Validation Calculate IC50 vs. Sivelestat (Subtract Auto-fluorescence) Step4->Step5

Fig 2: Self-validating spectrofluorimetric workflow for determining HNE inhibitor IC50 values.

References

  • Donarska, B., et al. "Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity." International Journal of Molecular Sciences, 2022. URL: [Link]

  • Mulchande, J., et al. "4-Oxo-β-lactams (Azetidine-2,4-diones) Are Potent and Selective Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • von Nussbaum, F., et al. "Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase." Journal of Medicinal Chemistry, 2013. URL: [Link]

  • Crocetti, L., et al. "Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity." International Journal of Molecular Sciences, 2023. URL: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diethylazetidine hydrochloride
Reactant of Route 2
3,3-Diethylazetidine hydrochloride
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